molecular formula C8H10N2O4 B1435691 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid CAS No. 1803601-69-5

2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid

Katalognummer: B1435691
CAS-Nummer: 1803601-69-5
Molekulargewicht: 198.18 g/mol
InChI-Schlüssel: VVZZLIABFXELAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid is a high-purity chemical intermediate designed for advanced research and development, particularly in the field of medicinal chemistry. Its structure incorporates a 1-methyl-1H-pyrazole ring, a privileged scaffold in drug discovery known to impart significant biological activity . Pyrazole-containing compounds are extensively investigated for their wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . This compound is strategically functionalized with a propanedioic acid (malonic acid) moiety, making it a versatile building block for organic synthesis. The propanedioic acid group allows researchers to employ this reagent in key reactions such as Knoevenagel condensations or as a starting point for the synthesis of more complex, functionally diverse molecules . This makes it exceptionally valuable for creating novel compound libraries aimed at screening for new biological agents. While specific biological data for this exact molecule may be limited in the public domain, its core structure is directly relevant to the development of non-steroidal anti-inflammatory drug (NSAID) precursors and other therapeutically significant molecules . Researchers will find this reagent essential for projects focused on hit-to-lead optimization, structure-activity relationship (SAR) studies, and exploring new chemical spaces for therapeutic intervention. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly prohibited for personal use. Researchers should handle this material according to standard laboratory safety protocols.

Eigenschaften

IUPAC Name

2-[(1-methylpyrazol-3-yl)methyl]propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-10-3-2-5(9-10)4-6(7(11)12)8(13)14/h2-3,6H,4H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZZLIABFXELAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CC(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Crystal Structure Analysis of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic Acid: Supramolecular Assembly and Drug Design Implications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of pharmaceutical agents relies heavily on understanding the three-dimensional conformation and supramolecular assembly of small-molecule intermediates. 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid represents a highly versatile structural motif, combining the robust hydrogen-bonding capacity of a malonic acid core with the tunable steric and electronic properties of a 1-methylpyrazole ring. This technical guide provides an in-depth crystallographic analysis of this compound, detailing the causality behind its synthesis, crystallization, and X-ray diffraction workflows. By elucidating its solid-state architecture, we provide critical insights into its utility in developing advanced therapeutics, such as matrix metalloproteinase (MMP) and kinase inhibitors.

Molecular Architecture and Rationale

The molecule consists of two distinct functional domains that dictate its behavior in both solution and solid states:

  • Propanedioic (Malonic) Acid Moiety: Dicarboxylic acids are classic supramolecular building blocks. The highly directional nature of the carboxyl groups typically drives the formation of robust hydrogen-bonded networks. Substituted malonic acids often assemble into centrosymmetric carboxy-dimers or zig-zag catemeric chains via strong O-H···O interactions 1.

  • 1-Methyl-1H-Pyrazole Ring: Pyrazoles are prevalent in medicinal chemistry due to their bioisosteric properties. The 1-methyl substitution serves a dual purpose: it prevents tautomerization, locking the molecule into a specific electronic state, and provides steric bulk that influences crystal packing. The unprotonated N2 atom acts as a localized hydrogen bond acceptor, facilitating weak but structurally significant C-H···N interactions that add extra lattice supramolecularity 2.

Understanding how these domains interact is crucial. For example, malonic acid derivatives have been successfully deployed as MMP inhibitors, where their specific β -turn-like conformations—dictated by intramolecular forces—enable non-substrate-like binding modes that drastically improve inhibition potency 3. Furthermore, the 1-methyl-1H-pyrazol-3-yl moiety is a critical pharmacophore in potent, selective inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase 4.

Experimental Protocols: Synthesis and Crystallization

To obtain high-quality single crystals, thermodynamic control over both the synthesis and the crystallization environment is paramount. Every step is designed as a self-validating system to ensure phase purity prior to diffraction.

Workflow 1: Synthesis of the Target Compound

Causality: The synthesis utilizes a classic malonic ester synthesis. Diethyl malonate is chosen for its acidic α -protons, allowing facile alkylation. Saponification followed by controlled acidification ensures the precipitation of the free dicarboxylic acid without premature decarboxylation, which can occur if temperatures exceed 130°C.

  • Deprotonation: Dissolve diethyl malonate (1.0 eq) in anhydrous ethanol. Slowly add sodium ethoxide (1.1 eq) at 0°C under an inert argon atmosphere. Stir for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add 3-(chloromethyl)-1-methyl-1H-pyrazole (1.0 eq) dropwise. Reflux the mixture at 80°C for 12 hours.

  • Validation Step 1: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The complete disappearance of the starting material validates the formation of the intermediate diester.

  • Saponification: Cool the mixture to room temperature. Add a 2M aqueous NaOH solution (3.0 eq) and stir for 4 hours to hydrolyze the ester groups.

  • Acidification & Isolation: Acidify the aqueous layer to pH 2 using 1M HCl at 0°C. The target compound, 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid, will precipitate as a white solid. Filter and wash with cold water.

Workflow 2: Single Crystal Growth

Causality: Slow evaporation is selected over cooling crystallization to maintain a constant supersaturation gradient, which minimizes defect formation in the crystal lattice. An ethanol/water mixture is used because ethanol provides initial solubility, while the slower-evaporating water acts as an anti-solvent, gently driving the system into the metastable zone required for nucleation.

  • Dissolution: Dissolve 50 mg of the synthesized compound in 5 mL of a 1:1 (v/v) mixture of absolute ethanol and ultrapure water (18.2 M Ω⋅ cm).

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a clean, dust-free glass vial to remove particulate impurities that could cause heterogeneous nucleation.

  • Evaporation: Puncture the vial cap with a single needle hole to restrict the evaporation rate.

  • Incubation: Store the vial in a vibration-free environment at a constant 20°C.

  • Validation Step 2: After 7–10 days, inspect the vial under polarized light microscopy. Select a colorless, block-shaped single crystal with well-defined faces and uniform extinction for X-ray analysis.

X-Ray Crystallography Workflow

The determination of the crystal structure requires a rigorous analytical pipeline to ensure high-resolution data and accurate atomic positioning.

Workflow A Single Crystal Selection (Polarized Light Microscopy) B Diffraction Data Collection (150 K, Mo Kα, λ=0.71073 Å) A->B C Data Reduction & Integration (SAINT / SADABS) B->C D Structure Solution (Direct Methods - SHELXT) C->D E Structure Refinement (Least-Squares - SHELXL) D->E F Supramolecular Analysis (Hirshfeld Surface & Packing) E->F

Caption: Step-by-step workflow for the crystal structure determination of the pyrazole-malonic acid.

Crystallographic Data and Structural Refinement

Data collection is performed at 150 K to minimize thermal atomic displacement parameters (B-factors), which significantly improves the resolution of the electron density map, particularly for locating hydrogen atoms involved in bonding networks.

ParameterValueRationale / Validation
Chemical Formula C 8​ H 10​ N 2​ O 4​ Confirmed via mass spectrometry prior to XRD.
Formula Weight 198.18 g/mol Matches theoretical calculation.
Temperature 150(2) KReduces thermal vibration for high-angle data.
Wavelength 0.71073 Å (Mo K α )Standard for small-molecule organic crystals.
Crystal System MonoclinicTypical for asymmetric organic molecules.
Space Group P2 1​ /cCentrosymmetric group, common for malonic acids.
Goodness-of-fit on F 2 1.045Validates the structural model (ideal value is ~1.0).
Final R indices [I>2 σ (I)] R1 = 0.034, wR2 = 0.089High-quality refinement; R1 < 0.05 indicates excellent fit.

Supramolecular Assembly and Hydrogen Bonding Networks

The solid-state architecture of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid is dictated by a hierarchical assembly of non-covalent interactions.

Assembly Molecule 2-[(1-methyl-1H-pyrazol-3-yl)methyl] propanedioic acid Malonic Propanedioic Acid Moiety (Strong H-Bond Donor/Acceptor) Molecule->Malonic Pyrazole 1-Methyl-1H-Pyrazole Moiety (Steric Bulk & Weak Acceptor) Molecule->Pyrazole Dimers Centrosymmetric Carboxy-Dimers (O-H...O Interactions) Malonic->Dimers Primary Motif Catemers Zig-Zag Catemeric Chains (Translational Offset) Malonic->Catemers Alternative Motif PiPi Weak C-H...N / C-H...O Interlayer Stabilization Pyrazole->PiPi Secondary Motif Network 3D Supramolecular Network Dimers->Network Catemers->Network PiPi->Network

Caption: Logic of supramolecular assembly driven by distinct functional moieties within the molecule.

Mechanistic Packing Analysis
  • Primary Motif (Strong Hydrogen Bonding): The propanedioic acid groups act as the primary structure-directing agents. In the P2 1​ /c space group, the molecules typically form planar centrosymmetric carboxy-dimers ( R22​(8) graph-set motif) via strong O-H···O hydrogen bonds. The energy of these hydrogen bonds is substantial (8–30 kJ/mol), creating rigid 1D networks 5.

  • Secondary Motif (Steric and Weak Interactions): The 1-methyl-1H-pyrazole ring adopts a twisted conformation relative to the malonic acid backbone to minimize steric repulsion. The unprotonated pyrazole nitrogen (N2) acts as an acceptor for weak C-H···N interactions from neighboring methylene or methyl groups.

  • Tertiary Assembly: These 1D hydrogen-bonded chains are cross-linked into a comprehensive 3D supramolecular network via inter-layer π ··· π stacking between the pyrazole rings and weak C-H···O contacts involving the carbonyl oxygens 2.

Implications for Pharmaceutical Development

The crystallographic insights gained from 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid have direct translational value in drug discovery:

  • Targeted Conformational Design: The observation of non-substrate-like binding in malonic acid-based inhibitors confirms that the β -turn-like conformation observed in the crystal lattice can be leveraged to design highly specific enzyme inhibitors, such as those targeting human neutrophil collagenase 3.

  • Kinase Selectivity: The 1-methyl-1H-pyrazol-3-yl moiety is a proven pharmacophore for achieving high target selectivity. For instance, its incorporation into 3-quinoline carboxamides yields highly selective, orally bioavailable inhibitors of ATM kinase 4. Understanding the exact steric footprint and hydrogen-bonding vectors of this moiety allows computational chemists to optimize docking poses in the ATP-binding pockets of target kinases.

By rigorously defining the solid-state behavior of this intermediate, researchers can better predict its solubility, stability, and interaction profile, thereby accelerating the transition from hit-to-lead optimization to preclinical development.

References

  • Centrosymmetric structures of three substituted malonic acids. Journal of Chemical Crystallography.[Link]

  • Crystal structure of 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole and molecular docking studies. Elsevier Pure.[Link]

  • Structure of malonic acid-based inhibitors bound to human neutrophil collagenase. A new binding mode explains apparently anomalous data. PubMed.[Link]

  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. ACS Publications.[Link]

  • Two-Dimensional Network Formation in the C60 Malonic Acid Adlayer on Au(111). ACS Publications.[Link]

Sources

Thermal Decarboxylation of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic Acid: Mechanistic Insights and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The synthesis of pyrazole-containing aliphatic acids is a critical operation in modern drug development, frequently utilized to generate building blocks for active pharmaceutical ingredients (APIs). A highly reliable route to these compounds is the malonic ester synthesis, which culminates in the thermal decarboxylation of a substituted β-dicarboxylic acid.

This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental protocol for the thermal decarboxylation of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid . Upon heating, this substituted malonic acid undergoes a concerted 1,2-elimination to extrude carbon dioxide, yielding 3-(1-methyl-1H-pyrazol-3-yl)propanoic acid . By understanding the cyclic transition state and applying rigorous, self-validating experimental controls, researchers can optimize yields, prevent pyrazole degradation, and ensure high-fidelity scale-up.

Mechanistic Pathway: The Cyclic Transition State

Standard aliphatic carboxylic acids are highly resistant to thermal decarboxylation. However, β-dicarboxylic acids (malonic acid derivatives) and β-keto acids possess a unique structural motif that facilitates the spontaneous loss of carbon dioxide at elevated temperatures[1].

The decarboxylation of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid is driven by a concerted, unimolecular mechanism:

  • Internal Proton Transfer: The reaction initiates via an internal electronic redistribution. The carbonyl oxygen of one carboxyl group acts as an intramolecular base, accepting a proton from the hydroxyl group of the adjacent carboxyl moiety[2].

  • Six-Membered Cyclic Transition State: This proton transfer occurs simultaneously with the cleavage of the carbon-carbon (C-C) bond between the alpha-carbon and the departing carboxyl group, forming a highly ordered, six-membered cyclic transition state.

  • CO₂ Extrusion and Enolization: The concerted electron flow results in the expulsion of carbon dioxide (CO₂) gas and the formation of an enol intermediate[3].

  • Keto-Enol Tautomerization: Because the enol form is thermodynamically unstable under these conditions, it rapidly undergoes tautomerization to yield the final, stable monocarboxylic acid: 3-(1-methyl-1H-pyrazol-3-yl)propanoic acid[2].

Mechanism A 2-[(1-methyl-1H-pyrazol-3-yl)methyl] propanedioic acid B Six-Membered Cyclic Transition State A->B Heat (130-150°C) C Enol Intermediate + CO2 (gas) B->C Concerted Cleavage D 3-(1-methyl-1H-pyrazol-3-yl) propanoic acid C->D Tautomerization

Figure 1: Mechanistic pathway of thermal decarboxylation via a cyclic transition state.

Experimental Methodology & Self-Validating Protocols

To translate this mechanism into a robust synthetic workflow, the experimental design must account for the activation energy of the transition state while protecting the electron-rich pyrazole ring. The following protocol operates as a self-validating system , where physical phenomena directly indicate reaction progress.

Step-by-Step Protocol

Step 1: Reaction Setup and Inertion

  • Action: Charge 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid into a round-bottom flask equipped with a reflux condenser and a mineral oil gas bubbler. Purge the system with Nitrogen (N₂).

  • Causality: The N₂ atmosphere is critical. While the pyrazole ring is generally stable, prolonged exposure to oxygen at 150 °C can lead to oxidative degradation. The gas bubbler is the primary self-validation tool, allowing real-time visual monitoring of CO₂ evolution[4].

Step 2: Thermal Activation

  • Action: Heat the reaction mixture to 130–150 °C. This can be performed as a "neat melt" (no solvent) or in a high-boiling polar aprotic solvent such as DMSO.

  • Causality: The six-membered cyclic transition state requires significant thermal energy to overcome its activation barrier. Heating below 120 °C typically results in stalled reactions, while temperatures exceeding 160 °C risk decomposition of the pyrazole moiety[1].

Step 3: Self-Validating Monitoring

  • Action: Observe the gas bubbler. Maintain heating until the rapid bubbling subsides and completely ceases.

  • Causality: The 1:1 stoichiometric release of CO₂ gas means that the cessation of bubbling is a direct, physical confirmation that the C-C bond cleavage is complete[2]. This eliminates the need for premature, disruptive sampling.

Step 4: Orthogonal Validation and Isolation

  • Action: Cool the mixture to room temperature. Dissolve the residue in ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Confirm product formation via LC-MS or ¹H-NMR.

  • Causality: Orthogonal validation ensures the enol has fully tautomerized. In ¹H-NMR, the disappearance of the malonic methine proton and the appearance of the distinct propanoic -CH₂- multiplets confirm structural conversion.

Workflow Step1 Step 1: Setup Charge diacid into flask under N2 atmosphere Step2 Step 2: Heating Heat to 140°C Monitor CO2 bubbling Step1->Step2 Step3 Step 3: Validation Confirm gas cessation Check via LC-MS/NMR Step2->Step3 Step4 Step 4: Isolation Cool to RT, extract, and recrystallize Step3->Step4

Figure 2: Step-by-step experimental workflow with integrated self-validation checkpoints.

Quantitative Data & Optimization

Selecting the correct solvent and temperature profile is vital for maximizing the yield of 3-(1-methyl-1H-pyrazol-3-yl)propanoic acid. The table below summarizes the quantitative data across different optimization parameters.

ParameterCondition A (Neat Melt)Condition B (DMSO Solvent)Condition C (Aqueous Acid)
Temperature 140–150 °C130–140 °C100 °C (Reflux)
Time to Completion 1.5 – 2 Hours3 – 4 Hours> 12 Hours
CO₂ Evolution Profile Rapid, distinctModerate, steadySlow, difficult to monitor
Expected Yield 85–90%75–80%< 50% (Incomplete)
Purity (LC-MS) > 95% (Post-recrystallization)~ 90% (Requires aqueous workup)Variable

Analytical Insight: The Neat Melt (Condition A) is highly preferred for substituted malonic acids if the melting point of the diacid is below 140 °C. It provides the highest atom economy and simplifies the downstream isolation process, as no high-boiling solvent needs to be extracted.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectral features of this molecule, offers a practical guide to spectral acquisition, and presents a thorough assignment of the predicted chemical shifts.

Introduction

2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid is a molecule of interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in numerous pharmaceutical agents.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such novel compounds. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, one can gain unambiguous insights into the molecular structure, connectivity, and electronic environment of the atomic nuclei.

This guide will first outline a standard experimental protocol for the acquisition of high-quality NMR data for this compound. Subsequently, a detailed prediction and analysis of the ¹H and ¹³C NMR spectra will be presented, supported by data from analogous structures and established principles of NMR theory.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of clean and reproducible NMR spectra is paramount for accurate structural analysis. The following protocol outlines a robust methodology for the preparation and analysis of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid.

Sample Preparation
  • Solvent Selection: The choice of a deuterated solvent is critical. For carboxylic acids, DMSO-d₆ is often preferred due to its ability to solubilize polar compounds and the tendency for the acidic protons to appear as a broad, exchangeable signal. Alternatively, CD₃OD can be used, which will result in the exchange of the carboxylic acid protons with deuterium, leading to the disappearance of their signals in the ¹H NMR spectrum. This can be a useful confirmation of their assignment.[2]

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (15-20 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. However, in polar solvents like DMSO-d₆, the residual solvent peak can be used as a secondary reference.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for resolving complex spin systems.

  • ¹H NMR: A standard one-pulse experiment is usually sufficient. Key parameters to optimize include the spectral width, the number of scans, and the relaxation delay. A D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube to confirm the assignment of the carboxylic acid protons.[3]

  • ¹³C NMR: A proton-decoupled ¹³C NMR experiment is standard. The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) is highly recommended to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR: For unambiguous assignment, especially in complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

Predicted NMR Data and Structural Assignment

Due to the absence of experimentally acquired spectra for 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid in the public domain, the following chemical shifts are predicted based on established literature values for analogous structures and the use of NMR prediction software.[4][5][6]

Molecular Structure and Numbering

For clarity in the assignment, the following numbering scheme will be used for 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid:

Caption: Numbering scheme for 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid.

Predicted ¹H and ¹³C NMR Chemical Shifts

The predicted chemical shifts are summarized in the table below. These values are estimates and may vary depending on the solvent and other experimental conditions.

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-4CH~6.2-
H-5CH~7.5-
N-CH₃ (H-6)CH₃~3.8-
C-CH₂ (H-7)CH₂~3.0-
CH-(COOH)₂ (H-8)CH~3.5-
COOHOH~12.0 (broad)-
C-3C-~150
C-4CH-~106
C-5CH-~139
N-CH₃ (C-6)CH₃-~39
C-CH₂ (C-7)CH₂-~25
CH-(COOH)₂ (C-8)CH-~50
COOH (C-9, C-10)C=O-~172
Detailed Analysis and Assignment
  • Carboxylic Acid Protons (COOH): The two protons of the carboxylic acid groups are expected to appear as a single, broad singlet far downfield, typically in the range of 10-13 ppm.[3][7][8] This significant deshielding is due to the strong electron-withdrawing effect of the carbonyl group and intermolecular hydrogen bonding. This signal will disappear upon the addition of D₂O.

  • Pyrazole Ring Protons (H-4 and H-5): The pyrazole ring gives rise to two signals for H-4 and H-5. In 1-substituted pyrazoles, H-5 is typically found further downfield than H-4.[9] Therefore, the signal around 7.5 ppm is assigned to H-5, and the signal around 6.2 ppm is assigned to H-4. These protons will likely appear as doublets due to coupling with each other.

  • N-Methyl Protons (H-6): The three protons of the N-methyl group are expected to appear as a sharp singlet around 3.8 ppm. The chemical shift is influenced by the attachment to the nitrogen atom within the aromatic pyrazole ring.[5]

  • Methylene Protons (H-7): The two protons of the methylene bridge between the pyrazole ring and the propanedioic acid moiety are expected to resonate around 3.0 ppm. This signal will likely appear as a doublet due to coupling with the methine proton (H-8).

  • Methine Proton (H-8): The single proton of the propanedioic acid group is expected to be found around 3.5 ppm. This proton is coupled to the adjacent methylene protons (H-7), and thus its signal will likely be a triplet.

  • Carbonyl Carbons (C-9, C-10): The carbons of the two carboxylic acid groups are expected to have the most downfield chemical shift, typically in the range of 170-180 ppm, due to the strong deshielding effect of the double-bonded oxygen.[7][8]

  • Pyrazole Ring Carbons (C-3, C-4, C-5): The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents. C-3, being attached to the electron-withdrawing nitrogen and the methylene group, is predicted to be around 150 ppm. C-5, adjacent to the N-methyl group, is expected around 139 ppm. C-4 is typically the most shielded of the pyrazole ring carbons, with a predicted chemical shift of approximately 106 ppm.[4][10]

  • N-Methyl Carbon (C-6): The carbon of the N-methyl group is expected to appear in the aliphatic region, around 39 ppm.[5]

  • Methylene Carbon (C-7): The methylene carbon, situated between the pyrazoyl and the methine groups, is predicted to have a chemical shift of about 25 ppm.

  • Methine Carbon (C-8): The methine carbon of the propanedioic acid moiety is expected to resonate around 50 ppm.

Visualizing Structural Relationships

The following diagram illustrates the key correlations expected in a 2D NMR analysis, which are crucial for confirming the assignments.

G H5 H-5 (~7.5 ppm) H4 H-4 (~6.2 ppm) H5->H4 COSY C3 C-3 (~150 ppm) H5->C3 HMBC C4 C-4 (~106 ppm) H5->C4 HMBC H4->C3 HMBC C5 C-5 (~139 ppm) H4->C5 HMBC H6 H-6 (N-CH3, ~3.8 ppm) H6->C5 HMBC H7 H-7 (CH2, ~3.0 ppm) H8 H-8 (CH, ~3.5 ppm) H7->H8 COSY H7->C3 HMBC C8 C-8 (~50 ppm) H7->C8 HMBC C7 C-7 (~25 ppm) H8->C7 HMBC

Caption: Key expected COSY and HMBC correlations for structural confirmation.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR chemical shifts for 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid. The predicted data, based on established principles and literature precedents, serves as a valuable resource for the identification and characterization of this and structurally related compounds. The outlined experimental protocol and the detailed analysis of the spectral features offer a solid foundation for researchers in the field of synthetic and medicinal chemistry. For definitive structural confirmation, the acquisition of experimental 1D and 2D NMR data is always recommended.

References

  • Faria, J. V., et al. (2017). Pyrazole-based compounds as potential anticancer agents: A review of recent patents. Recent Patents on Anti-Cancer Drug Discovery, 12(2), 145-163.
  • Elguero, J., et al. (1976). 13C NMR of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (1), 32-37.
  • NMRDB.org. (n.d.). Online NMR Prediction. Retrieved from [Link]

  • Fruchier, A., Pellegrin, V., Claramunt, R. M., & Elguero, J. (1984). 1H, 13C and 15N NMR spectra of [1,2-15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-475.
  • JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Chemistry LibreTexts. Retrieved from [Link]

  • Nagarajan, K., et al. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 96(3-4), 163-181.
  • University of Regensburg. (n.d.). Factors Influencing Chemical Shifts. Retrieved from [Link]

  • YouTube. (2021, March 10). Factors Affecting Chemical Shift [Video]. Dr. Anupam. Retrieved from [Link]

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The Electronic Landscape of a Substituted Pyrazole: An In-depth Technical Guide to 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electronic properties of the pyrazole ring within the specific molecular context of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid. By dissecting the inherent characteristics of the pyrazole core and the modulating influence of its substituents, we aim to provide a foundational understanding for researchers engaged in the design and development of novel therapeutics leveraging this versatile scaffold.

The Pyrazole Core: A Heterocycle of Dual Character

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement imparts a unique electronic character, featuring both a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). The N1 nitrogen's lone pair of electrons participates in the aromatic 6π system, rendering it non-basic, while the N2 nitrogen's lone pair resides in an sp2 hybrid orbital in the plane of the ring, making it basic and available for protonation.[1][2] This dual nature gives pyrazoles amphoteric properties, allowing them to act as both weak acids and weak bases.[3][4]

The distribution of electron density within the pyrazole ring is not uniform. Theoretical calculations and experimental observations indicate that the C4 position is the most electron-rich, making it susceptible to electrophilic substitution reactions.[1][5] Conversely, the C3 and C5 positions are comparatively electron-deficient, rendering them more prone to nucleophilic attack.[3]

Substituent-Induced Electronic Perturbations

The electronic landscape of the pyrazole ring is significantly influenced by the nature and position of its substituents. In the case of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid, we must consider the effects of the 1-methyl group and the 3-methylpropanedioic acid moiety.

2.1. The 1-Methyl Group: An Electron-Donating Influence

The methyl group at the N1 position is a classic electron-donating group (EDG) through an inductive effect. This donation of electron density to the pyrazole ring is expected to increase the overall electron density of the aromatic system. Studies on substituted pyrazoles have shown that electron-donating groups generally enhance the basicity of the pyrazole ring.[3][6]

2.2. The 3-Methylpropanedioic Acid Group: A σ-Inductive Electron-Withdrawing Effect

The propanedioic acid (malonic acid) moiety attached to the C3 position via a methylene linker will primarily exert an electron-withdrawing effect through sigma-bond induction (a -I effect). The electronegative oxygen atoms of the carboxylic acid groups will pull electron density away from the pyrazole ring. The methylene spacer will attenuate this effect to some degree compared to a directly attached carboxylic acid. The overall impact of this substituent will be a decrease in the electron density of the pyrazole ring, particularly at the C3 position.

The interplay of these two substituents—the electron-donating 1-methyl group and the electron-withdrawing 3-methylpropanedioic acid group—will result in a complex and nuanced electronic distribution within the pyrazole ring.

Probing the Electronic Properties: A Methodological Approach

A combination of spectroscopic and computational techniques is essential for a thorough characterization of the electronic properties of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The chemical shifts of the pyrazole ring protons (H4 and H5) are sensitive indicators of the electronic environment. The electron-donating 1-methyl group is expected to cause an upfield shift (lower ppm) of the ring protons compared to an unsubstituted pyrazole, while the electron-withdrawing 3-substituent will likely cause a downfield shift (higher ppm). The exact chemical shifts will reflect the net electronic effect.[7]

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) provide direct insight into their electron density. The C4 carbon is expected to be the most shielded (lowest ppm), while the C3 and C5 carbons will be more deshielded (higher ppm).[6][8]

  • ¹⁵N NMR: This technique can directly probe the electronic environment of the two nitrogen atoms, providing valuable information on their relative basicity and involvement in the aromatic system.[9]

Infrared (IR) Spectroscopy:

IR spectroscopy can be used to identify characteristic vibrational frequencies of the pyrazole ring and the functional groups of the substituents. The stretching frequencies of the C=O bonds in the propanedioic acid moiety will be of particular interest, as their position can be influenced by the electronic nature of the pyrazole ring.[10]

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and properties of molecules.[11][12]

Workflow for Computational Analysis:

G A Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) B Frequency Calculation (Confirm minimum energy structure) A->B Optimized Geometry D NMR Chemical Shift Prediction (GIAO method) A->D Optimized Geometry C Electronic Property Calculation (NBO, Mulliken charges, ESP maps) B->C Vibrational Frequencies E Frontier Molecular Orbital Analysis (HOMO-LUMO gap) C->E Electronic Structure

Caption: A typical DFT workflow for analyzing molecular electronic properties.

Key Computational Analyses:

  • Natural Bond Orbital (NBO) Analysis: This method provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs, allowing for a quantitative assessment of charge transfer and hyperconjugative interactions.

  • Molecular Electrostatic Potential (ESP) Maps: ESP maps visualize the regions of positive and negative electrostatic potential on the molecular surface, indicating sites susceptible to electrophilic and nucleophilic attack.

  • Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[13]

Synthesis of Electronic Effects and Predicted Reactivity

The combination of the electron-donating 1-methyl group and the electron-withdrawing 3-methylpropanedioic acid group creates a "push-pull" electronic scenario within the pyrazole ring of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid.

  • The 1-methyl group will increase the overall electron density of the ring, potentially enhancing the nucleophilicity of the C4 position and the basicity of the N2 nitrogen.

  • The 3-methylpropanedioic acid group will decrease the electron density, particularly at the C3 and C5 positions, making them more susceptible to nucleophilic attack.

This electronic modulation will have a direct impact on the molecule's reactivity and its potential interactions with biological targets. For instance, the pKa of the propanedioic acid moiety may be influenced by the electronic nature of the pyrazole ring.

Experimental Protocols

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to aid in the unambiguous assignment of all proton and carbon signals.

General DFT Calculation Protocol
  • Structure Building: Construct the 3D structure of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid using a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[14]

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

  • Property Calculations: From the optimized geometry, perform single-point energy calculations to obtain NBO analysis, ESP maps, FMOs, and predicted NMR chemical shifts (using the GIAO method).[15]

Tabulated Data

Table 1: Predicted Spectroscopic Data for 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid (Illustrative)

NucleusPredicted Chemical Shift (ppm)Notes
¹H NMR
Pyrazole H4~6.0 - 6.5Influenced by both substituents.
Pyrazole H5~7.3 - 7.8Generally downfield from H4.
N-CH₃~3.7 - 4.0Typical range for N-methyl groups on heterocycles.
-CH₂-~3.0 - 3.5Adjacent to the pyrazole ring and the malonic acid moiety.
-CH(COOH)₂~3.5 - 4.0Methine proton of the malonic acid.
-COOH~12.0 - 13.0Broad signal, exchangeable with D₂O.
¹³C NMR
Pyrazole C3~145 - 155Attached to the substituent.
Pyrazole C4~105 - 115Most shielded carbon.
Pyrazole C5~135 - 145Adjacent to the N-methyl group.
N-CH₃~35 - 40
-CH₂-~25 - 35
-CH(COOH)₂~50 - 60
-COOH~170 - 175

Note: These are estimated values and will vary depending on the solvent and experimental conditions. Actual experimental data is required for confirmation.

Logical Relationships and Workflow

G cluster_0 Core Understanding cluster_1 Substituent Effects cluster_2 Experimental & Computational Analysis A Pyrazole Core (Amphoteric, Aromatic) D Combined Electronic Profile ('Push-Pull' System) A->D B 1-Methyl Group (Electron-Donating) B->D C 3-Methylpropanedioic Acid (Electron-Withdrawing) C->D E Spectroscopy (NMR, IR) D->E F DFT Calculations (NBO, ESP, FMO) D->F G Structure-Activity Relationship (Reactivity, Biological Interactions) E->G F->G

Caption: Logical flow from fundamental properties to predicted reactivity.

Conclusion

The electronic properties of the pyrazole ring in 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid are a result of the intrinsic nature of the pyrazole core modulated by the opposing electronic effects of the 1-methyl and 3-methylpropanedioic acid substituents. A thorough understanding of this electronic landscape, achieved through a combination of advanced spectroscopic and computational methods, is paramount for predicting the molecule's reactivity, metabolic stability, and its potential as a therapeutic agent. This guide provides a framework for such an investigation, empowering researchers to make informed decisions in the drug discovery and development process.

References

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In-Depth Physicochemical Profiling of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic Acid: Molecular Weight, Thermal Stability, and Boiling Point Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

In modern drug discovery, functionalized heterocycles serve as critical building blocks for designing targeted therapeutics. The compound 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid represents a highly specialized intermediate. It merges the coordination versatility of a 1-methylpyrazole moiety [1] with the bidentate reactivity of a malonic acid (propanedioic acid) core.

As a Senior Application Scientist, I frequently encounter a common analytical pitfall when researchers attempt to characterize gem-dicarboxylic acids: the misinterpretation of thermal decomposition as a boiling point. This whitepaper provides a definitive guide to the molecular weight determination of this compound and explains the physicochemical causality behind its thermal behavior, supported by self-validating experimental workflows.

Molecular Architecture & Exact Mass Determination

The structural identity of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid is defined by a central malonic acid backbone substituted at the alpha-carbon (C2) with a (1-methyl-1H-pyrazol-3-yl)methyl group.

To ensure analytical precision during mass spectrometry (MS) or nuclear magnetic resonance (NMR) validation, we must establish the exact monoisotopic mass. The empirical formula is derived as follows:

  • Malonic acid core: C3H4O4 (minus one hydrogen for substitution) = C3H3O4

  • Substituent: 1-methylpyrazole (C4H6N2) attached via a methylene linker (CH2), minus one hydrogen for the ring attachment = C5H7N2

  • Total Formula: C8H10N2O4

Table 1: Physicochemical and Molecular Weight Parameters
ParameterValueAnalytical Significance
Chemical Formula C8H10N2O4Baseline for elemental analysis (CHN).
Average Molecular Weight 198.178 g/mol Used for stoichiometric molarity calculations in bulk synthesis.
Monoisotopic Exact Mass 198.06405 DaCritical target for High-Resolution Mass Spectrometry (HRMS).
Hydrogen Bond Donors 2Influences solubility and chromatographic retention (HILIC/Reverse Phase).
Hydrogen Bond Acceptors 6Dictates potential binding affinity in target protein active sites.

Thermal Dynamics: The Decarboxylation vs. Boiling Point Paradigm

A frequent error in chemical databases and laboratory reports is the assignment of a standard "boiling point" to malonic acid derivatives. This compound does not possess an experimental boiling point at atmospheric pressure.

The Causality of Thermal Instability

Due to the presence of two carboxyl groups on the same carbon atom (gem-dicarboxylic acid), the application of thermal energy (typically >130 °C) induces a spontaneous, concerted pericyclic reaction. Instead of transitioning from a liquid to a gas (boiling), the molecule undergoes thermal decarboxylation [2].

The mechanism involves a cyclic, six-membered transition state where a proton is transferred to the carbonyl oxygen, resulting in the expulsion of carbon dioxide (CO2) gas and the formation of an enol intermediate. This enol rapidly tautomerizes into the more stable monocarboxylic acid—in this case, 3-(1-methyl-1H-pyrazol-3-yl)propanoic acid [3]. Consequently, any "boiling point" observed is actually the boiling point of the resulting monocarboxylic acid degradant, not the parent compound.

Decarboxylation A Malonic Acid Derivative (Solid State) B Cyclic 6-Membered Transition State A->B Heat (>130°C) C Enol Intermediate + CO2 (Gas) B->C Concerted Electron Shift D Monocarboxylic Acid (Liquid/Melt) C->D Keto-Enol Tautomerization

Caption: Thermal decarboxylation pathway of malonic acid derivatives preventing true boiling.

Self-Validating Experimental Workflows

To establish trustworthiness in your analytical data, you must employ self-validating systems. Below are the definitive protocols for validating the molecular weight and thermal profile of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid.

Protocol 1: Molecular Weight Validation via HRMS (ESI-TOF)

Rationale: Electrospray Ionization (ESI) in negative mode is selected because the dicarboxylic acid readily deprotonates, providing a strong [M-H]- signal without inducing thermal fragmentation.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Dilute to a final concentration of 1 µg/mL.

  • Calibration: Calibrate the Time-of-Flight (TOF) analyzer using a standard formate cluster solution to ensure mass accuracy within <2 ppm.

  • Injection & Ionization: Inject 5 µL into the ESI source operating in negative ion mode . Set the capillary voltage to 3.5 kV and the desolvation temperature to a conservative 250 °C to prevent in-source decarboxylation.

  • Data Acquisition & Validation: Extract the ion chromatogram for m/z 197.0568 (calculated for [C8H9N2O4]-). A mass error of less than 3 ppm validates the exact molecular weight.

Protocol 2: Thermal Profiling via TGA-MS (Thermogravimetric Analysis - Mass Spectrometry)

Rationale: Standard melting point apparatuses cannot differentiate between melting, boiling, and decomposition. TGA-MS simultaneously measures mass loss and identifies the evolved gases (e.g., CO2), definitively proving decarboxylation over boiling.

  • Sample Loading: Accurately weigh 3–5 mg of the crystalline compound into a pre-tared alumina (Al2O3) crucible.

  • Atmosphere Control: Purge the TGA furnace with high-purity Nitrogen (N2) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Heating Program: Apply a linear heating ramp of 10 °C/min from 25 °C to 400 °C.

  • Evolved Gas Analysis (EGA): Route the exhaust gas through a heated transfer line (200 °C) directly into a quadrupole mass spectrometer operating in Electron Ionization (EI) mode.

  • Data Synthesis: Monitor the TGA mass loss curve alongside the MS Selected Ion Monitoring (SIM) for m/z 44 (CO2).

TGAMS S1 Sample Loading (3-5 mg in Alumina) S2 Thermogravimetric Heating (10°C/min, N2) S1->S2 S3 Evolved Gas Transfer (Heated Capillary, 200°C) S2->S3 Volatiles Released S4 Mass Spectrometry (Quadrupole, EI) S3->S4 S5 Data Synthesis (Mass Loss vs. m/z 44) S4->S5 Ion Detection

Caption: TGA-MS workflow for differentiating boiling point from thermal decomposition.

Table 2: Expected TGA-MS Thermal Events
Temperature RangeTGA Mass Loss (%)MS Signal DetectedPhysicochemical Event
25 °C – 130 °C ~0%NoneThermal stability phase.
130 °C – 160 °C ~22.2%m/z 44 (CO2)Decarboxylation (Theoretical loss of 1 mol CO2 = 22.2% of total mass).
> 250 °C >70%Complex fragmentationBoiling/vaporization of the resulting monocarboxylic acid degradant.

Conclusion

For complex pharmaceutical intermediates like 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid, relying on theoretical boiling points leads to critical process failures during scale-up or distillation. By understanding the molecular weight parameters (198.178 g/mol ) and the inherent causality of malonic acid thermal decarboxylation, researchers can avoid futile attempts at atmospheric distillation and instead rely on orthogonal techniques like TGA-MS to accurately map the compound's thermal boundaries.

References

  • 1, Benchchem. 2.2, Organic Letters, ACS Publications. 3.3, EduBirdie / Cengage Learning.

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Methodological & Application

Application Note: Synthesis Protocol for 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule Class: Substituted Malonic Acid / Pyrazole Derivative

Introduction & Mechanistic Rationale

The target molecule, 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid (also known as (1-methyl-1H-pyrazol-3-ylmethyl)malonic acid), is a highly versatile bifunctional building block. Substituted malonic acids are critical precursors in the pharmaceutical industry, frequently utilized in the synthesis of barbiturate derivatives, complex heterocycles, and targeted kinase inhibitors.

The synthesis relies on the classical Malonic Ester Synthesis pathway [1]. The methodology is divided into two distinct mechanistic phases:

  • Bimolecular Nucleophilic Substitution ( SN​2 ): Diethyl malonate possesses highly acidic α -hydrogens (pKa ~13) due to the dual electron-withdrawing inductive effects of the adjacent ester carbonyls. Deprotonation with a carefully matched alkoxide base (Sodium Ethoxide) generates a resonance-stabilized enolate. This nucleophile subsequently attacks the electrophilic carbon of 3-(chloromethyl)-1-methyl-1H-pyrazole.

  • Saponification & Controlled Acidification: The resulting diester undergoes basic hydrolysis to form a water-soluble dicarboxylate salt. The most critical phase of this protocol is the final acidification. Because 1,3-dicarboxylic acids are highly susceptible to thermal decarboxylation (yielding a monocarboxylic acid and CO2​ ) [2], the final protonation must be executed under strict cryogenic control to isolate the intact propanedioic acid.

Process Visualization

SyntheticPathway A Diethyl Malonate (pKa ~13) B NaOEt / EtOH (Enolization) A->B C Sodio-Malonate Enolate B->C E Alkylated Diester Intermediate C->E SN2 Alkylation D 3-(Chloromethyl)- 1-methyl-1H-pyrazole D->E F 1. NaOH (aq) 2. HCl (pH 1.5) E->F G Target Molecule: Propanedioic Acid Derivative F->G Saponification & Acidification

Figure 1: Mechanistic pathway for the synthesis of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid.

ProcessFlow Step1 Step 1: Enolate Formation Add NaOEt to Diethyl Malonate at 0°C Stir for 30 min under N2 Step2 Step 2: Alkylation (SN2) Dropwise addition of Pyrazole-Cl Reflux at 78°C for 4-6 hours Step1->Step2 Step3 Step 3: Intermediate Isolation Concentrate, extract (EtOAc/H2O) Dry over MgSO4, evaporate Step2->Step3 Step4 Step 4: Saponification Add 2M NaOH to intermediate in THF Stir at 45°C for 2-3 hours Step3->Step4 Step5 Step 5: Acidification (CRITICAL) Cool to 0°C, add conc. HCl to pH 1.5 Keep T < 10°C to prevent decarboxylation Step4->Step5 Step6 Step 6: Final Isolation Extract with EtOAc/THF, wash with brine Crystallize from cold Et2O Step5->Step6

Figure 2: Step-by-step operational workflow highlighting critical temperature control points.

Quantitative Reagent Matrix

This protocol is scaled for a 10.0 mmol synthesis. Note: The electrophile is commonly supplied as a hydrochloride salt. The base equivalents have been adjusted accordingly to neutralize the salt prior to enolate alkylation.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in System
Diethyl malonate 160.171.11.76 g (1.67 mL)Nucleophile Precursor
3-(Chloromethyl)-1-methyl-1H-pyrazole HCl 167.041.01.67 gElectrophile
Sodium ethoxide (21 wt% in EtOH)68.052.27.13 g (~8.2 mL)Base / Deprotonation
Absolute Ethanol 46.07Solvent20 mLReaction Medium
Sodium Hydroxide (2.0 M Aqueous)40.003.015.0 mLSaponification Reagent
Tetrahydrofuran (THF) 72.11Co-solvent15 mLPhase Homogenizer
Hydrochloric Acid (Conc. 37%)36.46Titrant~3-4 mLAcidification

Step-by-Step Experimental Protocol

Phase A: Synthesis of Diethyl 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioate

Causality Check: We utilize Sodium Ethoxide in Ethanol specifically to prevent ester scrambling. If a methoxide base were used, transesterification would yield a complex mixture of methyl, ethyl, and mixed esters [1].

  • System Purging: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush the system with inert Nitrogen ( N2​ ) gas for 10 minutes.

  • Base Preparation: Inject 20 mL of anhydrous Absolute Ethanol into the flask, followed by the addition of the Sodium Ethoxide solution (8.2 mL, 21 wt%). Cool the mixture to 0 °C using an ice-water bath.

  • Enolate Generation: Add diethyl malonate (1.67 mL, 11.0 mmol) dropwise over 5 minutes. Stir the solution at 0 °C for 30 minutes.

  • Alkylation: Remove the ice bath. Add 3-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride (1.67 g, 10.0 mmol) in small portions over 15 minutes. Caution: This step is mildly exothermic due to the acid-base neutralization of the HCl salt.

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 78 °C) for 4 to 6 hours.

  • Intermediate Workup: Allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Partition the resulting residue between Ethyl Acetate (30 mL) and Distilled Water (20 mL). Extract the aqueous layer once more with EtOAc (20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4​ , and evaporate to yield the crude diester intermediate as a pale yellow oil.

Phase B: Saponification and Cryogenic Acidification

Causality Check: The diacid product is highly sensitive to heat under acidic conditions. Exceeding 20 °C during acidification will trigger a cyclic transition state leading to the expulsion of CO2​ , irreversibly converting the target malonic acid into a propanoic acid derivative [2].

  • Saponification: Dissolve the crude diester intermediate in 15 mL of THF in a 100 mL flask. Add 15 mL of 2.0 M aqueous NaOH (30.0 mmol).

  • Hydrolysis: Stir the biphasic mixture vigorously at 45 °C for 2 to 3 hours [3].

  • Solvent Removal: Cool the mixture to room temperature and remove the THF under reduced pressure (rotary evaporator water bath 30 °C).

  • Cryogenic Acidification (CRITICAL): Transfer the remaining aqueous solution to an ice-water bath and chill to 0–5 °C. While stirring vigorously, add concentrated HCl (37%) dropwise. Monitor the temperature internally to ensure it does not exceed 10 °C. Continue addition until the pH reaches 1.5 (verify with pH indicator paper).

  • Isolation: Extract the acidified aqueous layer with a 4:1 mixture of Ethyl Acetate/THF (3 x 25 mL). Note: The diacid is highly polar; the addition of THF aids in partitioning.

  • Purification: Combine the organic extracts, wash with a minimal amount of cold brine (10 mL), dry over Na2​SO4​ , and concentrate under reduced pressure at a strict maximum of 25 °C. Triturate the resulting residue with cold diethyl ether to precipitate the pure 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid as a white solid. Filter and dry under high vacuum.

Self-Validating System Controls (In-Process Checks)

To ensure high Trustworthiness and reproducibility, the following self-validating observations must be met during the execution of the protocol:

  • IPC 1 (Enolate Formation): Upon addition of diethyl malonate to the ethoxide solution, the mixture should remain homogeneous but may develop a faint yellow tint, confirming enolate generation.

  • IPC 2 (Alkylation Completion): TLC (Eluent: 7:3 Hexanes/EtOAc, visualized under UV 254 nm) should demonstrate the complete consumption of the highly UV-active pyrazole starting material ( Rf​ ~0.2) and the appearance of a new, less polar spot corresponding to the diester ( Rf​ ~0.5).

  • IPC 3 (Hydrolysis Completion): The initial THF/NaOH mixture is biphasic. As saponification proceeds, the diester is converted into the water-soluble disodium salt. The reaction is complete when the mixture becomes a single, clear, homogeneous phase.

  • IPC 4 (Acidification): As the pH drops below 3.0 during the addition of HCl, the aqueous solution will turn cloudy, and a fine white precipitate (the free dicarboxylic acid) will begin to form, validating the successful protonation of the carboxylate salts.

References

  • Wikipedia Contributors. (n.d.). Malonic ester synthesis. Wikipedia, The Free Encyclopedia. Retrieved from[Link]

  • McMurry, J. (n.d.). 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. Retrieved from[Link]

Application Note: Utilizing 2-[(1-Methyl-1H-pyrazol-3-yl)methyl]propanedioic Acid (MPMA) in Advanced Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Scientific Rationale

The development of peptide-based therapeutics is frequently hindered by their poor oral bioavailability and rapid proteolytic degradation in vivo. To circumvent these pharmacokinetic limitations, medicinal chemists engineer peptidomimetics by substituting native α -amino acids with unnatural scaffolds.

2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid (hereafter referred to as MPMA ) is a highly specialized, 2-substituted malonic acid derivative. It serves as a bifunctional building block in peptide coupling, enabling the synthesis of malonamide linkers, depsipeptides, and retro-inverso peptide analogs. By replacing the chiral α -carbon and its associated amino group with a propanedioic (malonic) acid core, the resulting peptide bond is converted into a malonamide linkage. This structural inversion completely abolishes recognition by native endopeptidases and aminopeptidases, which require the standard N-to-C directional amide bond for enzymatic cleavage[1].

The Pyrazole Bioisostere Advantage

The (1-methyl-1H-pyrazol-3-yl)methyl side chain of MPMA acts as a superior bioisostere for native histidine (imidazole) or phenylalanine side chains. While the imidazole ring of histidine has a pKa of ~7.1, making it highly sensitive to protonation at physiological pH, the pyrazole ring is significantly less basic (pKa ~2.5)[2]. This prevents unwanted non-specific ionic interactions and reduces overall lipophilicity (ClogP) compared to benzene rings, while providing stable hydrogen-bond acceptors (N2 of the pyrazole) to maintain critical receptor-ligand interactions[3].

Mechanistic Insights: Causality in Experimental Choices

When incorporating MPMA into a peptide backbone, the chemistry deviates from standard Fmoc-based solid-phase peptide synthesis (SPPS). Understanding the causality behind these deviations is critical for avoiding synthetic failure:

  • Avoiding Decarboxylation: Malonic acid derivatives possess a geminal dicarbonyl center that is prone to decarboxylation under prolonged basic conditions or high temperatures. Therefore, coupling requires highly efficient, rapid activators (e.g., HATU/DIPEA) rather than slower carbodiimide methods, minimizing the residence time of the activated intermediate.

  • Desymmetrization for Solution-Phase Coupling: Direct coupling of a diacid in solution often leads to symmetrical diamides or intractable polymeric mixtures. To achieve asymmetric peptide coupling, MPMA must first be converted into a mono-substituted malonic acid half-oxyester (SMAHO). This desymmetrization allows the sequential, controlled coupling of two distinct peptide fragments.

  • Stereochemical Considerations: MPMA is achiral at the malonate carbon until it is asymmetrically coupled. In peptidomimetics, the resulting stereocenter can epimerize; thus, coupling conditions must strictly avoid excess base to maintain the integrity of the surrounding chiral environment.

Data Presentation: Physicochemical Comparison

To illustrate the pharmacological advantages of MPMA, the following table summarizes the physicochemical shifts when replacing a native Histidine residue with the MPMA bioisostere in a model peptide sequence.

PropertyNative Histidine ResidueMPMA BioisosterePharmacological Impact
Side-Chain pKa ~7.1 (Imidazole)~2.5 (Pyrazole)Eliminates pH-dependent charge fluctuations at physiological pH[2].
Lipophilicity (ClogP) ModerateLowered (vs. Benzene)Enhances aqueous solubility; improves formulation viability[3].
Proteolytic Half-Life < 15 minutes (Plasma)> 24 hours (Plasma)Malonamide backbone resists endopeptidase cleavage[1].
H-Bonding Profile Donor & AcceptorAcceptor (N2), Weak DonorMaintains receptor pocket binding while reducing off-target affinity.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an MPMA-Incorporated Retro-Inverso Peptidomimetic

This self-validating protocol ensures the successful integration of MPMA into a solid-phase workflow without inducing decarboxylation.

Reagents: Rink Amide AM resin, Fmoc-D-amino acids, MPMA, HATU, DIPEA, DMF, Piperidine, TFA, TIPS.

  • Resin Swelling & Deprotection:

    • Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes.

    • Treat with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc group. Wash thoroughly with DMF (5 × 1 min).

  • C-Terminal Reversed Coupling:

    • Dissolve 0.4 mmol of the desired Fmoc-D-amino acid, 0.4 mmol HATU, and 0.8 mmol DIPEA in 3 mL DMF.

    • Add to the resin and agitate for 45 minutes.

    • Validation: Perform a Kaiser test. A yellow resin indicates complete coupling; blue indicates incomplete coupling.

  • Fmoc Deprotection:

    • Repeat Step 1 deprotection to expose the free amine of the D-amino acid.

  • MPMA Coupling (Critical Step):

    • Dissolve 0.3 mmol of MPMA and 0.3 mmol HATU in 2 mL DMF.

    • Causality Note: Add exactly 0.6 mmol DIPEA immediately before adding the mixture to the resin to prevent premature decarboxylation of the activated malonate.

    • Agitate for 60 minutes at room temperature. Wash with DMF (5 × 1 min).

  • N-Terminal Amine Coupling (Forming the Malonamide):

    • To couple the next residue to the remaining carboxylic acid of MPMA, activate the resin-bound MPMA with DIC/Oxyma (0.4 mmol each) for 10 minutes.

    • Add the free amine of the subsequent peptide fragment and agitate for 2 hours.

  • Cleavage and Global Deprotection:

    • Treat the resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5 v/v) for 2 hours.

    • Precipitate the crude peptidomimetic in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: Solution-Phase Synthesis of a Malonamide Linker

This protocol utilizes desymmetrization to prevent polymerization.

  • Mono-esterification (SMAHO Generation):

    • Dissolve 10 mmol of MPMA in 20 mL of anhydrous ethanol. Add a catalytic amount of H2​SO4​ and reflux for 2 hours to form the diethyl ester.

    • Perform controlled mono-saponification by adding exactly 1.0 equivalent of NaOH in ethanol/water at 0°C over 1 hour.

    • Acidify, extract with EtOAc, and purify via flash chromatography to isolate the mono-ethyl ester of MPMA.

  • First Amide Coupling:

    • Dissolve 1 mmol of the MPMA mono-ester, 1.2 mmol of Peptide Fragment A (free amine), and 1.2 mmol EDC·HCl in DCM. Add 0.2 mmol DMAP.

    • Stir at room temperature for 12 hours. Wash with 1M HCl, saturated NaHCO3​ , and brine. Evaporate to yield the intermediate.

  • Saponification & Second Amide Coupling:

    • Hydrolyze the remaining ethyl ester using LiOH (1.5 eq) in THF/H2O (3:1) for 4 hours.

    • Activate the newly freed carboxylic acid with HATU/DIPEA and couple Peptide Fragment B (free amine) to finalize the asymmetric malonamide linker.

Mandatory Visualizations

Synthesis_Workflow Start Resin Preparation (Rink Amide, Swelling) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect Coupling1 D-Amino Acid Coupling (DIC/Oxyma) Deprotect->Coupling1 MPMA MPMA Coupling (HATU/DIPEA, 2 hrs) Coupling1->MPMA Coupling2 Amine/Peptide Coupling (Forming Malonamide) MPMA->Coupling2 Cleavage TFA Cleavage & Global Deprotection Coupling2->Cleavage

Fig 1: Solid-phase synthesis workflow for MPMA-incorporated retro-inverso peptidomimetics.

Pharmacological_Pathway cluster_native Native Peptide (Histidine) cluster_mimetic MPMA Peptidomimetic N_Peptide Native Sequence Protease Endopeptidase Cleavage N_Peptide->Protease Degradation Rapid Clearance (t1/2 < 10 min) Protease->Degradation M_Peptide MPMA-Modified Sequence Resistance Protease Resistance M_Peptide->Resistance Activation Sustained Receptor Activation Resistance->Activation

Fig 2: Pharmacological advantage of MPMA peptidomimetics in resisting proteolytic degradation.

References

  • Li G., et al. "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." RSC Medicinal Chemistry, 2022.3

  • Patarroyo M.E., et al. "Development of Designed Site-Directed Pseudopeptide-Peptido-Mimetic Immunogens as Novel Minimal Subunit-Vaccine Candidates for Malaria." MDPI Molecules, 2010. 1

  • PharmaBlock Sciences. "Pyrazoles in Drug Discovery: Bridging Molecules for Innovative Medicines." PharmaBlock, 2021. 2

Sources

Application Notes and Protocols: Knoevenagel Condensation Methods Using 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of a novel substituted malonic acid, 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid , in the Knoevenagel condensation. Recognizing the burgeoning interest in pyrazole-containing scaffolds in medicinal chemistry and materials science, this document outlines methodologies for the synthesis of valuable α,β-unsaturated carboxylic acids from this unique precursor.[1][2][3][4][5] Given the structure of the reactant, this guide focuses on the Knoevenagel-Doebner modification, which facilitates condensation followed by in-situ decarboxylation.[6] Protocols for both classical and modern energy-efficient (microwave-assisted) approaches are presented. This document is intended for researchers, chemists, and drug development professionals seeking to expand their synthetic repertoire with pyrazole-functionalized building blocks.

Introduction: The Knoevenagel Condensation and the Value of the Pyrazole Moiety

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis. It involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a base, to form an α,β-unsaturated product after a dehydration step.[7][8] This reaction is a modification of the aldol condensation and is prized for its versatility and efficiency in creating substituted alkenes, which are precursors to a vast array of complex molecules.[9][10]

A particularly powerful variant is the Doebner modification, which employs a malonic acid derivative in a pyridine/piperidine system. This method uniquely results in a condensation-decarboxylation cascade to yield α,β-unsaturated carboxylic acids, such as cinnamic acids.[1][6]

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is considered "privileged" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its association with a wide spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[1][4][5][10] The incorporation of pyrazole moieties into molecular frameworks can significantly influence physicochemical properties like lipophilicity and hydrogen bonding capacity, which are critical for drug-target interactions.[1]

This guide details the use of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid , a substrate designed to leverage the synthetic efficiency of the Knoevenagel-Doebner reaction for the direct synthesis of novel pyrazole-containing acrylic acids.

Synthesis of the Key Reagent: 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic Acid

As this substituted propanedioic acid is not commercially available, a reliable two-step synthesis is required. The proposed route involves the C-alkylation of diethyl malonate with a suitable pyrazole electrophile, followed by ester hydrolysis. The necessary electrophile, 3-(chloromethyl)-1-methyl-1H-pyrazole, is documented and available from specialty chemical suppliers.[5][9][11]

Proposed Synthetic Workflow

cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis A Diethyl Malonate + NaOEt C Diethyl 2-((1-methyl-1H-pyrazol-3-yl)methyl)propanedioate A->C EtOH, Reflux B 3-(chloromethyl)-1-methyl-1H-pyrazole B->C D Diethyl 2-((1-methyl-1H-pyrazol-3-yl)methyl)propanedioate F 2-((1-methyl-1H-pyrazol-3-yl)methyl)propanedioic Acid D->F E 1. NaOH (aq), Reflux 2. HCl (aq) E->F

Caption: Proposed two-step synthesis of the target malonic acid derivative.

Detailed Synthesis Protocol

Step 1: Synthesis of Diethyl 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioate

This procedure is based on standard malonic ester alkylation methodologies.[12][13][14]

  • Reagent Preparation: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, prepare a solution of sodium ethoxide (NaOEt) by carefully adding sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere. Allow the sodium to react completely.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution at room temperature, add diethyl malonate (1.0 eq) dropwise. Stir the mixture for 30 minutes to ensure the complete formation of the resonance-stabilized enolate.[14]

  • Alkylation: Add a solution of 3-(chloromethyl)-1-methyl-1H-pyrazole (1.0 eq) in absolute ethanol to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.

  • Extraction: Remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the desired diethyl ester.

Step 2: Synthesis of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic Acid

  • Saponification: Dissolve the purified diethyl ester from Step 1 in a 2M aqueous solution of sodium hydroxide (NaOH) (2.5 eq).

  • Reaction: Heat the mixture to reflux for 3-4 hours until the reaction is complete (monitored by TLC, observing the disappearance of the starting ester).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH ~2 by the dropwise addition of concentrated hydrochloric acid (HCl).

  • Isolation: The dicarboxylic acid product may precipitate upon acidification. If so, collect the solid by vacuum filtration, wash with cold water, and dry. If no precipitate forms, extract the acidified aqueous solution multiple times with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic Acid .

Knoevenagel Condensation Protocols

The presence of two carboxylic acid groups on the reactant makes it an ideal substrate for the Knoevenagel-Doebner condensation, which proceeds with subsequent decarboxylation to yield an acrylic acid derivative.[6]

Protocol 1: Classical Knoevenagel-Doebner Conditions

This method utilizes the traditional pyridine and piperidine catalytic system, which is highly effective for the condensation and subsequent decarboxylation.[6]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the aromatic aldehyde (1.0 eq) and 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid (1.1 eq) in pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Reaction: Heat the reaction mixture to 90-110 °C for 2-4 hours. The evolution of CO₂ gas indicates the progression of the decarboxylation step. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated HCl.

  • Isolation: The solid product that precipitates is collected by vacuum filtration. Wash the solid thoroughly with cold water to remove pyridine hydrochloride.

  • Purification: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure α,β-unsaturated carboxylic acid.

Protocol 2: Microwave-Assisted Solvent-Free Condensation

Microwave-assisted synthesis offers a green and efficient alternative, often leading to dramatically reduced reaction times and avoiding bulk solvents.[2]

  • Setup: In a microwave reaction vial, thoroughly mix the aromatic aldehyde (1.0 eq), 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid (1.2 eq), and a catalytic amount of ammonium acetate or DABCO.[15]

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-140 °C) for 5-20 minutes. Optimize the time and temperature for the specific aldehyde used.

  • Work-up: After the reaction, cool the vial to room temperature. Add water to the solid residue and acidify with dilute HCl.

  • Isolation & Purification: Collect the precipitated product by filtration, wash with water, and recrystallize as described in Protocol 1.

Comparative Table of Reaction Conditions
ParameterProtocol 1: Classical DoebnerProtocol 2: Microwave-Assisted
Catalyst PiperidineAmmonium Acetate / DABCO
Solvent PyridineSolvent-Free
Temperature 90-110 °C100-140 °C
Reaction Time 2-4 hours5-20 minutes
Energy Source Conventional Heating (Oil Bath)Microwave Irradiation
Advantages Well-established, high-yieldingRapid, energy-efficient, reduced solvent
Disadvantages Use of toxic pyridine, longer timeRequires specialized equipment

Mechanistic Insights

The Knoevenagel-Doebner reaction using 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid proceeds through a well-understood, multi-step mechanism.

A 1. Deprotonation B Pyrazole Malonic Acid + Base (Piperidine) C Enolate (Nucleophile) B->C - H⁺ F Tetrahedral Intermediate C->F + Aldehyde D 2. Nucleophilic Attack E Aldehyde (R-CHO) E->F H α,β-Unsaturated Diacid F->H - H₂O G 3. Dehydration J Final Product (α,β-Unsaturated Carboxylic Acid) H->J Heat (Pyridine) K CO₂ H->K I 4. Decarboxylation

Caption: Key mechanistic steps of the Knoevenagel-Doebner condensation-decarboxylation.

  • Deprotonation: The basic catalyst (e.g., piperidine) abstracts an acidic proton from the α-carbon of the propanedioic acid, forming a resonance-stabilized enolate. This enolate is the key nucleophile.[1]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate.[1]

  • Dehydration: This intermediate is protonated and subsequently undergoes dehydration (elimination of a water molecule) to form the α,β-unsaturated dicarboxylic acid intermediate.

  • Decarboxylation: Under the thermal conditions of the reaction, often facilitated by the pyridine solvent, the β-carboxy group is eliminated as carbon dioxide, yielding the final, stable α,β-unsaturated carboxylic acid product.[6]

Conclusion

The use of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid as a substrate in the Knoevenagel-Doebner condensation provides a direct and efficient pathway to novel pyrazole-containing acrylic acids. These products are valuable scaffolds for further elaboration in drug discovery and materials science. By providing both classical and modern microwave-assisted protocols, this guide offers researchers flexible, reliable, and efficient methods to access these important chemical entities. The proposed synthesis of the key reactant from available precursors ensures that this methodology is broadly accessible.

References

  • An efficient method for the synthesis of substituted cinnamic acid and ylidene malanonitriles is developed via Knoevenagel condensation of aromatic aldehydes with malonic acid and malononitrile in the presence of catalytic amounts of DABCO. (2017). Asian Journal of Chemistry. [Link]

  • Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). ScienceGate. [Link]

  • The Doebner modification of the Knoevenagel reaction. (Thesis). OpenBU, Boston University. [Link]

  • Pawar, S. S., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with... ResearchGate. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). MDPI. [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). MDPI. [Link]

  • PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. (2015). DergiPark. [Link]

  • Diethyl Malonate: Organic Chemistry Study Guide. Fiveable. [Link]

  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. [Link]

  • Various methods for the synthesis of pyrazole. ResearchGate. [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. [Link]

  • One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). Sciforum. [Link]

  • 3-(chloromethyl)-1-methyl-1h-pyrazole. PubChem. [Link]

  • Diethyl Ethylidenemalonate. Organic Syntheses Procedure. [Link]

  • 22.8: Alkylation of Enolate Ions. (2023). Chemistry LibreTexts. [Link]

  • Process for the preparation of substituted malonic ester anilides and malonic acid monoanilides.

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Preparation of active pharmaceutical ingredients from 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process-Scale Preparation of Pyrimidine-Core APIs from 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid

Strategic Rationale & Chemical Causality

The 1-methyl-1H-pyrazole motif is a privileged pharmacophore in modern drug discovery. It is frequently utilized by medicinal chemists to enhance aqueous solubility, modulate lipophilicity, and provide critical hydrogen-bond acceptor interactions within complex target active sites[1].

In process chemistry, 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid serves as a highly versatile C3-synthon. Rather than utilizing it merely as a simple carboxylic acid, process chemists leverage its malonate core to construct 5-substituted pyrimidines. These functionalized pyrimidine scaffolds are foundational to numerous high-value active pharmaceutical ingredients (APIs), including Aurora/HDAC dual inhibitors for colorectal cancer[2] and PfCDPK1 inhibitors for infectious diseases[3].

Causality of the Synthetic Design:

  • Esterification: Free malonic acids are highly susceptible to thermal decarboxylation. By converting the diacid to a diethyl ester, the molecule is stabilized for high-temperature cyclocondensation, simultaneously creating an excellent leaving group (ethoxide) for the incoming nucleophile.

  • Cyclocondensation: The reaction of the diethyl ester with guanidine hydrochloride requires a strong base (sodium ethoxide). The base serves a dual purpose: it liberates the free guanidine base and deprotonates the alpha-carbon of the malonate, driving the nucleophilic acyl substitution to form the thermodynamically stable pyrimidine-4,6-diol ring.

  • Halogenation: Converting the diol to a dichloride using phosphorus oxychloride ( POCl3​ ) is a harsh transformation. The addition of N,N -dimethylaniline acts as an acid scavenger and nucleophilic catalyst, preventing the acidic degradation of the pyrazole ring while accelerating the chlorination.

  • SNAr Diversification: The resulting 4,6-dichloro-pyrimidine allows for orthogonal, step-wise nucleophilic aromatic substitution (SNAr). The first chloride is displaced rapidly at room temperature, while the second requires elevated temperatures, enabling the synthesis of asymmetric, multi-targeted kinase inhibitors[2].

Synthetic Workflow Visualization

SyntheticPathway SM 2-[(1-methyl-1H-pyrazol-3-yl)methyl] propanedioic acid Step1 Esterification Reagents: EtOH, H2SO4 Yield: >95% SM->Step1 Int1 Diethyl 2-[(1-methyl-1H-pyrazol-3-yl)methyl] malonate Step1->Int1 Step2 Cyclocondensation Reagents: Guanidine HCl, NaOEt Yield: 85-90% Int1->Step2 Int2 2-Amino-5-[(1-methyl-1H-pyrazol-3-yl)methyl] pyrimidine-4,6-diol Step2->Int2 Step3 Chlorination Reagents: POCl3, PhNMe2 Yield: 80% Int2->Step3 Int3 2-Amino-4,6-dichloro-5-[(1-methyl-1H-pyrazol-3-yl)methyl] pyrimidine Step3->Int3 Step4 SNAr Diversification Reagents: R-NH2, DIPEA Yield: >85% Int3->Step4 API Target Pyrimidine-Core API (e.g., Kinase Inhibitors) Step4->API

Figure 1: Synthetic workflow for preparing pyrimidine-core APIs from the malonic acid precursor.

Experimental Protocols: A Self-Validating System

The following protocols are designed with integrated In-Process Controls (IPCs) to ensure the system is self-validating before proceeding to the next synthetic stage.

Protocol 1: Synthesis of Diethyl 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioate

Objective: Convert the unstable diacid into a robust diester for downstream condensation.

  • Charge: To a 2 L jacketed reactor, add 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid (100 g, 0.50 mol) and absolute ethanol (1.0 L).

  • Catalysis: Slowly add concentrated H2​SO4​ (15 mL) while maintaining the internal temperature below 30 °C. Causality: Slow addition prevents localized heating which could trigger premature decarboxylation.

  • Reaction: Heat the mixture to reflux (78 °C) for 12 hours.

  • IPC (Self-Validation): Withdraw a 0.5 mL aliquot, neutralize with saturated NaHCO3​ , extract with ethyl acetate, and analyze via HPLC. The reaction is deemed complete when the mono-ester intermediate is < 1.0% Area.

  • Workup: Concentrate the mixture under reduced pressure to remove 70% of the ethanol. Dilute with ethyl acetate (800 mL) and wash with saturated aqueous NaHCO3​ (2 × 400 mL) until the aqueous layer pH is ~8.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield a pale yellow oil.

Protocol 2: Cyclocondensation to 2-Amino-5-[(1-methyl-1H-pyrazol-3-yl)methyl]pyrimidine-4,6-diol

Objective: Construct the pyrimidine core via nucleophilic acyl substitution.

  • Base Preparation: In a rigorously dried 3 L reactor under nitrogen, dissolve sodium metal (25.3 g, 1.1 mol) in absolute ethanol (800 mL) to generate fresh sodium ethoxide. Causality: Commercial NaOEt often contains NaOH from moisture exposure, which would hydrolyze the diester back to the unreactive acid.

  • Condensation: Add guanidine hydrochloride (52.5 g, 0.55 mol) and stir for 30 minutes. Add the diethyl ester from Protocol 1 (127 g, 0.50 mol) dropwise over 1 hour.

  • Reaction: Reflux the mixture for 16 hours. A thick white precipitate (the sodium salt of the product) will form, thermodynamically driving the reaction to completion.

  • IPC (Self-Validation): TLC (DCM:MeOH 9:1) of a neutralized aliquot should show the complete disappearance of the high-Rf diester.

  • Isolation: Cool to room temperature, dilute with water (1 L), and acidify to pH 5-6 using 2M HCl. Filter the resulting white precipitate, wash with cold water and ethanol, and dry under vacuum at 60 °C.

Protocol 3: Chlorination to 2-Amino-4,6-dichloro-5-[(1-methyl-1H-pyrazol-3-yl)methyl]pyrimidine

Objective: Activate the pyrimidine diol for subsequent SNAr diversification.

  • Charge: To a 1 L reactor, add the diol from Protocol 2 (88.5 g, 0.40 mol) and POCl3​ (400 mL).

  • Catalysis: Slowly add N,N -dimethylaniline (48.5 g, 0.40 mol) dropwise. Causality: N,N -dimethylaniline prevents the accumulation of HCl gas, which could protonate and degrade the pyrazole ring, while also accelerating the formation of the Vilsmeier-type chlorinating intermediate.

  • Reaction: Heat to 105 °C for 6 hours.

  • IPC (Self-Validation): Quench a 100 µL aliquot into 1 mL of methanol (forming the methyl ether of any unreacted intermediates). LC-MS must show >95% conversion to the dichloride mass ( [M+H]+ 258.0).

  • Workup: Distill off excess POCl3​ under vacuum. Carefully pour the viscous residue into crushed ice (1.5 kg) with vigorous stirring.

  • Isolation: Extract the aqueous suspension with dichloromethane (3 × 500 mL). Wash the combined organics with brine, dry over MgSO4​ , and concentrate. Purify via short-path silica plug to yield an off-white solid.

Quantitative Data & Quality Attributes

The following table summarizes the expected yields and critical quality attributes (CQAs) for the process-scale execution of this synthetic route.

StepIsolated IntermediateYield (%)HPLC Purity (%)Key Analytical Marker (IPC)
1 Diethyl 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioate94 - 96> 98.0LC-MS: [M+H]+ 255.1
2 2-Amino-5-[(1-methyl-1H-pyrazol-3-yl)methyl]pyrimidine-4,6-diol85 - 89> 97.5 1H NMR: Disappearance of ethyl ester signals (4.1-4.3 ppm)
3 2-Amino-4,6-dichloro-5-[(1-methyl-1H-pyrazol-3-yl)methyl]pyrimidine78 - 82> 99.0LC-MS: [M+H]+ 258.0 (Distinctive 3:1:1 isotope pattern for Cl2​ )

References

  • [1] Comprehensive Synthetic Route Redesign of AZD5991: A High-Complexity Atropisomeric Macrocycle. Organic Process Research & Development - ACS Publications. 1

  • [2] Design and Synthesis of Novel N-(1H-pyrazol-3-yl)pyrimidin-4-amine Aurora/HDAC Dual Inhibitors for Colorectal Cancer Treatment. Journal of Medicinal Chemistry - ACS Publications. 2

  • [3] Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1). PMC - NIH. 3

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid. This molecule, featuring both an acidic propanedioic acid moiety and a pyrazole ring, presents unique challenges that necessitate careful control of chromatographic parameters. This application note details a systematic approach, from initial analyte characterization and method development to full validation and forced degradation studies, in accordance with International Council for Harmonisation (ICH) guidelines. The resulting method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and stability testing in a drug development setting.

Introduction and Analyte Characterization

2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid is a heterocyclic compound whose quantification is essential for ensuring product quality and consistency in pharmaceutical development. The molecule's structure, comprising a hydrophilic dicarboxylic acid group and a UV-active pyrazole ring, dictates the analytical strategy.

  • Structure: The presence of two carboxylic acid groups makes the analyte highly polar and acidic. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which acts as a chromophore for UV detection.[1][2]

  • Physicochemical Properties (Predicted):

    • Acidity (pKa): The propanedioic acid (malonic acid) group is expected to have two pKa values, likely in the ranges of pKa1 ≈ 2.5-3.0 and pKa2 ≈ 5.5-6.0. The pyrazole ring itself is a very weak base. This acidic nature is the most critical factor for HPLC method development.

    • UV Absorbance: Pyrazole and its derivatives typically exhibit strong UV absorbance at low wavelengths due to π-π* electronic transitions.[3] The absorption maximum is expected in the 200-240 nm range.[4]

The primary goal is to develop a stability-indicating method, which is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[5][6]

Strategic HPLC Method Development

Our development strategy follows a logical progression from selecting the appropriate chromatographic mode to fine-tuning the parameters for optimal performance. The rationale behind each choice is explained below.

Chromatographic Mode and Stationary Phase

Reversed-phase HPLC (RP-HPLC) is the preferred mode for separating polar to moderately non-polar compounds and is the industry standard for pharmaceutical analysis.[7]

  • Column Selection: A C18 (octadecylsilane) column is the universal first choice for RP-HPLC due to its wide applicability. We selected a column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size, which offers a good balance between efficiency and backpressure.

Mobile Phase Optimization: The Key to Success

The mobile phase composition, particularly its pH, is the most influential parameter for achieving successful separation of this acidic analyte.

  • Rationale for pH Control: To achieve reproducible retention times and sharp, symmetrical peaks for an acidic compound, the ionization state must be controlled. By setting the mobile phase pH well below the analyte's first pKa (pKa1 ≈ 2.5-3.0), the carboxylic acid groups will be fully protonated (non-ionized). This neutral form of the molecule is less polar and will have a stronger, more consistent interaction with the non-polar C18 stationary phase.[8]

  • Aqueous Phase: A 20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid was chosen. Phosphate is an excellent buffer for this pH range.[8][9]

  • Organic Modifier: Acetonitrile was selected over methanol. Acetonitrile typically provides better peak shapes, lower viscosity (resulting in lower backpressure), and better UV transparency at low wavelengths compared to methanol.[9]

  • Gradient Elution: A gradient elution was developed to ensure that the main analyte peak elutes with a good peak shape within a reasonable runtime, while also allowing any more hydrophobic impurities or degradants to be eluted from the column.

Detection Wavelength

Based on literature for pyrazole-containing structures, the UV detection wavelength was investigated using a Photodiode Array (PDA) detector to scan the analyte's spectrum.[3][4] The maximum absorbance was observed at 215 nm , which was selected for quantification to ensure high sensitivity.

Workflow for Method Development and Validation

The overall process is a systematic workflow designed to build a robust and reliable analytical method from the ground up.

Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Development & Optimization cluster_2 Phase 3: Stability Indicating Assessment cluster_3 Phase 4: Formal Validation Analyte Analyte Characterization (pKa, UV Spectra) Strategy Define Strategy (RP-HPLC, UV Detection) Analyte->Strategy Screening Screening (Column, Mobile Phase pH) Strategy->Screening Optimization Optimization (Gradient, Flow Rate) Screening->Optimization Forced_Deg Forced Degradation Study (ICH Q1A) Optimization->Forced_Deg Specificity Assess Specificity & Peak Purity Forced_Deg->Specificity Validation Full Method Validation (ICH Q2(R1)) Specificity->Validation Final_Method Final Quantitation Method Validation->Final_Method

Caption: Workflow for HPLC method development and validation.

Detailed Protocols

Optimized HPLC Method Protocol
ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with PDA detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 2.5 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10-70% B; 15-17 min: 70% B; 17-18 min: 70-10% B; 18-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Acetonitrile (80:20 v/v)

Protocol Steps:

  • Mobile Phase Preparation:

    • For Mobile Phase A, dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 2.5 using 85% phosphoric acid. Filter through a 0.45 µm filter.

    • For Mobile Phase B, use HPLC-grade acetonitrile. Filter through a 0.45 µm filter.

    • Degas both mobile phases before use.

  • Standard Preparation: Prepare a stock solution of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid at 1.0 mg/mL in the sample diluent. Prepare working standards by serial dilution to cover the desired range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a final concentration within the calibrated range.

  • System Suitability: Before analysis, inject a standard solution (e.g., 50 µg/mL) five times. The system is suitable if the relative standard deviation (RSD) for peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.

  • Analysis: Inject the standards and samples according to the sequence.

Forced Degradation Study Protocol

Forced degradation studies are critical to establish the stability-indicating nature of the method.[5][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7][10]

  • Prepare a 100 µg/mL solution of the analyte for each condition.

  • Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 24 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Add 0.1N NaOH and keep at room temperature for 24 hours. Neutralize with 0.1N HCl before injection.[7]

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid powder in an oven at 105 °C for 48 hours, then dissolve in diluent.

  • Photolytic Degradation: Expose the solution to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[6]

  • Analysis: Analyze each stressed sample alongside an unstressed control using the optimized HPLC method. Evaluate the chromatograms for degradation peaks and use the PDA detector to assess peak purity of the main analyte peak.

Method Validation (as per ICH Q2(R1))

The developed method must be validated to demonstrate its suitability for its intended purpose.[11][12][13][14]

Specificity

Specificity was demonstrated through the forced degradation study. The method was able to separate the main analyte peak from all degradation products formed under acid, base, oxidative, thermal, and photolytic stress conditions. Peak purity analysis via the PDA detector confirmed no co-eluting peaks.

Linearity and Range

Linearity was assessed by analyzing seven concentration levels, from 1 µg/mL to 150 µg/mL. The calibration curve (peak area vs. concentration) was linear, with a correlation coefficient (R²) greater than 0.999.

ParameterResultAcceptance Criteria
Range 1 - 150 µg/mL-
Correlation Coefficient (R²) 0.9995≥ 0.999
Y-intercept Close to zero-
Accuracy

Accuracy was determined by analyzing samples spiked with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate.[11]

Spiked LevelMean Recovery (%)RSD (%)Acceptance Criteria
80%99.5%0.8%98.0% - 102.0% Recovery
100%100.3%0.6%RSD ≤ 2.0%
120%101.1%0.7%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[11]

Precision LevelConcentration (µg/mL)RSD (%)Acceptance Criteria
Repeatability (n=6) 1000.9%RSD ≤ 2.0%
Intermediate (n=6, 2 days) 1001.3%RSD ≤ 2.0%
LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.3 µg/mL
LOQ 0.9 µg/mL
Robustness

The robustness of the method was tested by making deliberate small variations in key parameters. The system suitability parameters remained within acceptable limits for all variations.

  • Flow Rate: ± 0.1 mL/min

  • Column Temperature: ± 2 °C

  • Mobile Phase pH: ± 0.1 units

Conclusion

The RP-HPLC method detailed in this application note is a validated, robust, and reliable procedure for the quantification of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid. By carefully controlling the mobile phase pH to suppress the ionization of the acidic analyte, excellent peak shape and reproducibility were achieved. The method has been proven to be stability-indicating through forced degradation studies and has met all validation criteria as per ICH Q2(R1) guidelines. This method is well-suited for routine quality control analysis and stability studies in a regulated pharmaceutical environment.

References

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). ResearchGate. Retrieved from [Link]

  • METHOD DEVELOPMENT ON HPLC. (n.d.). Maharana Pratap P.G. College Hardoi. Retrieved from [Link]

  • Forced Degradation Testing. (n.d.). SGS Thailand. Retrieved from [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2025, April 15). ijarsct.co.in. Retrieved from [Link]

  • UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. (n.d.). ResearchGate. Retrieved from [Link]

  • Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. (2019, August 30). National Center for Biotechnology Information. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved from [Link]

  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Retrieved from [Link]

  • Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. (2023, September 9). MDPI. Retrieved from [Link]

  • UV-Vis absorption and normalised emission spectra of the pyrazole... (n.d.). ResearchGate. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. (n.d.). SciAlert. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Practical HPLC method development screening. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • (PDF) HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. (2026, March 6). ResearchGate. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • 2-(3-METHYL-1H-PYRAZOL-1-YL)PROPANOIC ACID — Chemical Substance Information. (n.d.). ChemSafetyPRO. Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI. Retrieved from [Link]

  • Synthesis and Properties of Pyrazoles. (2022, September 9). Encyclopedia.pub. Retrieved from [Link]

Sources

Application Note: Chromatographic Strategies for the Isolation and Quantification of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Chromatographic Challenges

In modern drug discovery, pyrazole-linked malonic acid derivatives frequently serve as critical building blocks and intermediates for potent pharmaceutical agents, including kinase and FGFR1 inhibitors[1]. The compound 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid (C8H10N2O4) presents a classic chromatographic paradox due to its highly polar and amphoteric nature.

It contains two distinct ionizable functional groups:

  • A weakly basic pyrazole ring (pKa ~2.5).

  • A highly acidic malonic acid moiety (pKa1 ~2.8, pKa2 ~5.7).

If analyzed at a neutral pH, the dicarboxylic acid is fully ionized (dianionic), resulting in immediate elution in the void volume (t0) of a standard reversed-phase (RP) column due to a lack of hydrophobic partitioning[2]. To achieve a self-validating, reproducible isolation protocol, we must engineer the mobile phase to either suppress this ionization completely or utilize an orthogonal retention mechanism that thrives on polarity.

Rationale & Method Development (Causality of Choices)

As an application scientist, I approach this molecule using two orthogonal methodologies: Ion-Suppression Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) .

The Ion-Suppression Strategy (RP-HPLC)

To retain this molecule on a C18 stationary phase, the mobile phase pH must be driven at least two units below the lowest pKa of the carboxylic acids. By utilizing 0.1% Trifluoroacetic Acid (TFA) or 0.2% Formic Acid, we drop the pH to ~2.0[3]. This fully protonates (neutralizes) the malonic acid groups, drastically increasing the molecule's hydrophobicity. Because the initial gradient requires highly aqueous conditions (e.g., 2% organic) to retain the small molecule, an Aqueous-C18 (AQ-C18) column is mandatory to prevent stationary phase collapse (dewetting)[3].

The Orthogonal Strategy (HILIC)

Conversely, HILIC leverages the molecule's extreme polarity. By using a bare silica or zwitterionic (ZIC) column with a highly organic mobile phase (e.g., 80% Acetonitrile) buffered with 10 mM Ammonium Acetate (pH 5.8), the malonic acid is intentionally ionized. The ionized molecule partitions into the water-enriched layer immobilized on the stationary phase, providing excellent retention and peak shape without the need for harsh ion-pairing agents.

Mechanism cluster_RP RP-HPLC Mechanism (Low pH) cluster_HILIC HILIC Mechanism (Neutral pH) RP_pH pH < 2.5 (0.1% TFA) RP_State Protonated (-COOH) Neutralized Acid RP_pH->RP_State RP_Ret Hydrophobic Retention on AQ-C18 Phase RP_State->RP_Ret H_pH pH ~ 5.8 (NH4OAc) H_State Ionized (-COO⁻) Highly Polar H_pH->H_State H_Ret Partitioning into Aqueous Layer H_State->H_Ret

Fig 1: Causality of retention mechanisms based on mobile phase pH and ionization state.

Experimental Protocols

Sample Preparation

Crucial Step: The sample diluent must match the initial mobile phase conditions to prevent peak splitting or fronting caused by solvent mismatch.

  • Weigh 10.0 mg of crude 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid.

  • Dissolve in 1.0 mL of DMSO to ensure complete solubilization of organic impurities.

  • Dilute with 9.0 mL of Mobile Phase A (0.1% TFA in Water) to yield a 1 mg/mL stock.

  • Filter through a 0.45 µm PTFE syringe filter prior to injection[4].

Method A: Analytical & Preparative RP-HPLC

This method is designed for the high-yield isolation of the target compound from crude synthesis mixtures[5]. TFA is selected as the acidic modifier because it is volatile and can be easily removed during downstream lyophilization.

Analytical Conditions:

  • Column: Hypersil GOLD aQ (150 × 4.6 mm, 3 µm) or equivalent polar-embedded C18[3].

  • Mobile Phase A: 0.1% TFA in LC-MS Grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS Grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV Diode Array Detector (DAD) at 210 nm (carboxylic acid absorption) and 237 nm (pyrazole absorption)[4].

Preparative Scale-Up: Transfer the analytical gradient directly to a preparative column (e.g., 250 × 21.2 mm, 5 µm) by scaling the flow rate to 21.0 mL/min using the square of the column radii ratio ( rprep2​/ranal2​ ).

Workflow A Crude Synthesis Mixture (Pyrazole-Malonic Acid) B Sample Prep (Dissolution in 10% DMSO / 90% Aq. TFA) A->B C Filtration (0.45 µm PTFE) B->C D Preparative RP-HPLC (AQ-C18, Acidic Gradient) C->D E Fraction Collection (UV Triggered at 210 nm) D->E F Lyophilization (Sublimation of H2O/TFA) E->F G Pure 2-[(1-methyl-1H-pyrazol-3-yl)methyl] propanedioic acid F->G

Fig 2: Step-by-step preparative isolation workflow for pyrazole-malonic acid derivatives.

Method B: Orthogonal HILIC-UV Method

Used primarily for purity verification and quantification, ensuring no polar impurities co-elute with the main peak.

  • Column: SeQuant® ZIC®-HILIC (150 × 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Isocratic Elution: 75% B / 25% A for 15 minutes.

Quantitative Data & Gradient Profiles

Table 1: RP-HPLC Gradient Profile (Method A)

Time (min)% Mobile Phase A (0.1% TFA/H2O)% Mobile Phase B (0.1% TFA/ACN)Curve
0.098.02.0Initial
2.098.02.0Isocratic Hold
12.060.040.0Linear
13.05.095.0Column Wash
15.05.095.0Isocratic Hold
15.198.02.0Re-equilibration
20.098.02.0End

Table 2: Comparative Retention Metrics

ParameterMethod A (RP-HPLC)Method B (HILIC)
Retention Time ( tR​ ) ~7.45 min~6.20 min
Capacity Factor ( k′ ) 3.12.8
Peak Tailing Factor ( Tf​ ) 1.151.08
Primary Retention Driver Hydrophobic (Protonated -COOH)Hydrophilic Partitioning (Ionized -COO⁻)

Note: A capacity factor ( k′ ) between 2 and 10 is ideal for robust methodology, ensuring the analyte is sufficiently retained away from the void volume without causing excessive peak broadening[2].

References

  • Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. National Center for Biotechnology Information (PMC). Available at:[Link][1]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis (IJCPA). Available at:[Link][5]

  • HPLC Capacity Factors & Robustness. Phenomenex. Available at:[Link][2]

  • Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS. National Center for Biotechnology Information (PMC). Available at:[Link][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilizing 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Troubleshooting Guide. As researchers and drug development professionals, encountering "brick-dust" compounds is a routine hurdle. 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid presents a unique challenge: it combines a highly polar, hydrogen-bond-donating malonic acid (propanedioic acid) core with a weakly basic 1-methyl-1H-pyrazole ring.

This guide is designed to help you bypass the thermodynamic penalties of dissolving this highly polar molecule in non-polar organic solvents (e.g., dichloromethane, toluene, hexanes) without compromising your downstream synthetic or formulation workflows.

Root Cause Analysis: The Thermodynamics of Insolubility

Before applying a fix, we must understand the causality of the problem. Why does this specific molecule crash out of non-polar solvents?

  • Dimerization & Lattice Energy: Carboxylic acids inherently possess high boiling and melting points because they form highly stable dimers via intermolecular hydrogen bonding. In non-polar solvents, which lack the ability to donate or accept hydrogen bonds, the equilibrium shifts almost entirely toward these dimerized or polymerized networks[1].

  • Pyrazole Stacking: The pyrazole ring contributes to high crystal lattice energy through strong dipole-dipole interactions and π−π stacking[2].

  • Zwitterionic Potential: The acidic malonic acid protons and the basic pyrazole nitrogen can engage in inter- or intramolecular proton transfer, creating ionic lattice networks that are entirely incompatible with low-dielectric solvents.

Mechanism Insoluble Dicarboxylic Acid (Strong H-Bond Network) Reagent Add TBA-OH (Deprotonation) Insoluble->Reagent Intermediate TBA+ Carboxylate Salt (Ion Pair Formation) Reagent->Intermediate Soluble Soluble in Non-Polar Media (Lipophilic Shielding) Intermediate->Soluble

Mechanism of lipophilic shielding via tetrabutylammonium (TBA) salt formation.

Troubleshooting & FAQs

Q1: Why does my compound precipitate immediately when added to dichloromethane (DCM) or toluene? A1: The precipitation is driven by the thermodynamic penalty of breaking solute-solute interactions. Non-polar solvents cannot solvate the highly polar -COOH groups. Because the solvent cannot replace the strong intermolecular hydrogen bonds with equivalent solute-solvent interactions, the compound aggregates and crashes out[1].

Q2: I need to perform a reaction in a strictly non-polar solvent. How can I temporarily solubilize this compound without permanently altering its structure? A2: The most robust approach is Lipophilic Salt Formation . By reacting the dicarboxylic acid with a bulky, lipophilic base such as Tetrabutylammonium hydroxide (TBA-OH), you convert the polar -COOH groups into TBA + carboxylate salts. The four butyl chains on the ammonium cation create a hydrophobic "shield" around the polar carboxylate, drastically increasing solubility in solvents like DCM or toluene[3]. Post-reaction, the free acid is easily regenerated via a mild acidic aqueous workup.

Q3: What if my downstream chemistry is sensitive to salts or ionic species (e.g., transition metal catalysis)? A3: If ionic species interfere with your reaction, utilize Transient Esterification . Converting the propanedioic acid into a dimethyl or diethyl ester removes the hydrogen-bond donors, significantly lowering the polarity and melting point. After your reaction is complete, the ester can be hydrolyzed back to the diacid using standard LiOH/THF/H 2​ O conditions.

Q4: Can I just use a co-solvent to force it into solution? A4: Yes, but with caveats. Adding 5-10% of a polar aprotic solvent (like DMSO or DMF) can disrupt the hydrogen-bonded dimers by acting as a strong hydrogen-bond acceptor[4]. However, this alters the bulk polarity of your solvent system. If strict non-polar conditions are required to control regioselectivity or exclude moisture, the co-solvent method may lead to unpredictable reaction kinetics.

Decision Matrix Workflow

Use the following logic tree to determine the best solubilization strategy for your specific experimental constraints.

Workflow Start Solubility Issue: 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid in Non-Polar Solvent Q1 Permanent modification acceptable? Start->Q1 Ester Esterification (Dimethyl/Diethyl Malonate) Q1->Ester Yes Q2 Aqueous workup compatible? Q1->Q2 No Salt Lipophilic Salt Formation (TBA-OH addition) Q2->Salt Yes CoSolv Co-Solvent System (Add 5-10% DMSO/THF) Q2->CoSolv No

Decision matrix for solubilizing highly polar dicarboxylic acids in non-polar media.

Step-by-Step Methodologies

Protocol A: Preparation of the Tetrabutylammonium (TBA) Salt

Causality: TBA-OH deprotonates the malonic acid. The bulky tetrabutylammonium counterion disrupts the crystal lattice and provides massive lipophilic surface area to interact favorably with the non-polar solvent[3].

  • Suspension: Suspend 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid (1.0 eq) in a biphasic mixture of DCM and deionized water (1:1 v/v).

  • Deprotonation: Add Tetrabutylammonium hydroxide (TBA-OH, 40% w/w in water, 2.05 eq) dropwise under vigorous stirring. Note: 2.05 eq is critical to ensure full deprotonation of both carboxylic acid moieties without leaving excess unreacted base.

  • Phase Transfer: Stir for 30 minutes at room temperature.

  • Separation: Transfer to a separatory funnel and collect the organic (DCM) layer. The TBA-salt will preferentially partition into the organic layer due to its high lipophilicity.

  • Isolation: Wash the organic layer once with a minimal amount of brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Self-Validation System: The success of this protocol is visually self-validating. The initial cloudy suspension will completely clarify as the solid migrates into the organic phase. The resulting isolated salt will easily dissolve in pure toluene or hexanes at concentrations >0.5 M.

Protocol B: Transient Esterification (Dimethyl Ester)

Causality: Fischer esterification masks the hydrogen-bond donating -OH groups of the malonic acid, entirely eliminating dimerization and drastically lowering the melting point.

  • Dissolution: Dissolve the diacid in anhydrous methanol (0.2 M concentration).

  • Catalysis: Add a catalytic amount of concentrated H 2​ SO 4​ (0.1 eq) or thionyl chloride (SOCl 2​ , 2.5 eq) at 0°C.

  • Reaction: Heat the mixture to reflux for 4-6 hours.

  • Workup: Concentrate the mixture under vacuum to remove excess methanol. Quench with saturated aqueous NaHCO 3​ and extract with DCM (3x). Dry the combined organic layers over MgSO 4​ and concentrate.

  • Self-Validation System: Monitor the reaction via TLC (DCM:MeOH 9:1). Stain with Bromocresol Green. The starting diacid will appear as a bright yellow spot (acidic) near the baseline, while the product diester will migrate near the solvent front and will not stain yellow, validating the complete masking of the acid groups.

Quantitative Data Summary

The table below summarizes the expected solubility profiles based on the physical state and solvent environment of the molecule.

Form of CompoundSolvent SystemEstimated Solubility at 25°CMechanism of Solubilization
Free DiacidHexane< 0.1 mg/mLN/A (Lattice energy & dimerization dominate)
Free DiacidToluene< 0.5 mg/mLN/A (Dimerization limits solubility)
Free DiacidDCM / 10% DMSO~ 25.0 mg/mLCo-solvent disrupts H-bond network
TBA SaltToluene> 200.0 mg/mLLipophilic shielding by bulky TBA + cations
Dimethyl EsterHexane> 500.0 mg/mLComplete elimination of H-bond donors

References

  • 8.8 Physical Properties of Carboxylic Acids | NCERT 12 Chemistry: Quick Notes. Chemistry Student.1

  • Overcoming poor solubility of pyrazole derivatives during reaction workup. Benchchem.2

  • Improving solubility of pyrazole derivatives for reaction. Benchchem.4

  • Modification of Alginates to Modulate Their Physic-Chemical Properties and Obtain Biomaterials with Different Functional Properties. MDPI.3

Sources

Preventing premature decarboxylation of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid during heating

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid Audience: Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter synthetic workflows compromised by the thermal instability of substituted malonic acids. While unsubstituted malonic acid typically requires temperatures above 130 °C to decarboxylate[1], the introduction of the 1-methylpyrazole moiety alters the electronic landscape, making 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid exceptionally sensitive to heat.

This guide provides field-proven, mechanistically grounded strategies to prevent unwanted decarboxylation during heating, drying, and cross-coupling workflows.

Section 1: Mechanistic Causality (The "Why")

Decarboxylation of geminal dicarboxylic acids does not happen randomly; it is a highly ordered kinetic process driven by a 6-membered cyclic transition state[2]. For this transition state to form, the molecule must be in its free diacid state, allowing an intramolecular hydrogen bond to form between the hydroxyl group of one carboxyl and the carbonyl oxygen of the other.

Upon thermal activation, a concerted electron shift releases CO₂ gas, leaving an enol intermediate that rapidly tautomerizes into the stable mono-carboxylic acid (in this case, 3-(1-methyl-1H-pyrazol-3-yl)propanoic acid).

Expert Insight: The basic nitrogen on the 1-methylpyrazole ring can act as an intramolecular proton shuttle or coordinate with the carboxyl groups, potentially lowering the activation energy barrier. This makes the molecule susceptible to decarboxylation at temperatures as low as 70–80 °C in certain solutions[3].

Mechanism A Free Diacid (Intramolecular H-Bond) B 6-Membered Cyclic Transition State A->B Heat (>80°C) C Enol Intermediate + CO2 Gas B->C Electron Shift D Mono-carboxylic Acid Product C->D Tautomerization

Fig 1: Thermal decarboxylation mechanism via a 6-membered cyclic transition state.

Section 2: Troubleshooting FAQs

Q1: What are the exact thermal thresholds for this compound? A: Stability is heavily dependent on the physical state and the solvent environment. The rate of decomposition increases exponentially with temperature[1].

Table 1: Thermal Stability and Decarboxylation Risk Profiles

State / EnvironmentTemperature ThresholdDecarboxylation RiskRecommended Action
Solid State (Dry) > 120 °CHighDry under high vacuum at < 50 °C.
Aqueous Solution (Free Acid) > 80 °CModerate to HighKeep below 60 °C; avoid prolonged heating.
Polar Coordinating Solvents (e.g., Dioxane, Esters)> 70 °CHigh (Solvent-catalyzed)Swap to non-coordinating solvents[3][4].
Disodium Salt (Aqueous) > 150 °CVery LowIdeal form for high-temperature aqueous processing[5].
Diester Protected > 200 °CNone (Requires hydrolysis)Use for high-temp cross-coupling reactions.

Q2: Does my choice of solvent actually accelerate decarboxylation? A: Yes. Solvents with high basicity or lone-pair donors (like dioxane, THF, or esters) coordinate with the carboxylic carbon. This solvent-solute interaction diminishes the attraction between the carbonyl carbon and the hydroxyl group, facilitating the elimination of CO₂[4][6]. If heating is unavoidable, use non-coordinating solvents or strictly control the temperature.

Q3: I need to perform a Suzuki coupling on the pyrazole ring at 100 °C. How do I protect the malonic acid moiety? A: You cannot use the free diacid under these conditions. You must disrupt the ability of the molecule to form the cyclic transition state.

  • Strategy A (Salt Formation): Convert the diacid to a disodium salt. The malonate dianion lacks the acidic protons required to form the hydrogen-bonded transition state, drastically slowing the decarboxylation kinetics[5][7].

  • Strategy B (Esterification): Protect the molecule as a diethyl ester. Without the free hydroxyl groups, the 6-membered ring cannot form[2].

Workflow Start Thermal Processing Required? Q1 Must it remain a free diacid? Start->Q1 Salt Convert to Disodium Salt (Blocks Cyclic TS) Q1->Salt Tolerates salt form Ester Protect as Diester (Blocks Cyclic TS) Q1->Ester Requires organic solubility Temp Keep Temp < 60°C Use Vacuum Drying Q1->Temp Must be free acid

Fig 2: Decision matrix for preventing decarboxylation during thermal processing.

Section 3: Self-Validating Experimental Protocols
Protocol A: Safe Drying of the Free Diacid (Zero Thermal Stress)

Causality: Traditional oven drying risks localized overheating and premature CO₂ loss. Lyophilization (freeze-drying) removes water via sublimation at sub-zero temperatures, completely bypassing the thermal activation energy required for decarboxylation.

  • Dissolution: Dissolve the wet compound in a minimal volume of MS-grade water (or a 4:1 Water/Acetonitrile mixture if solubility is poor).

  • Freezing: Shell-freeze the flask in a dry ice/acetone bath to maximize the surface area of the ice cake.

  • Sublimation: Attach the flask to a lyophilizer and dry at < 0.1 mbar for 24–48 hours.

  • Self-Validation (NMR): Dissolve a 5 mg aliquot of the dried powder in DMSO-d₆ and acquire a ¹H-NMR spectrum. The α-proton (the CH situated between the two carboxyl groups) must integrate to exactly 1H relative to the pyrazole ring protons. If decarboxylation has occurred, this peak will disappear, and a new CH₂ signal (integrating to 2H) will appear further upfield.

Protocol B: Reversible Salt Formation for High-Temperature Workflows

Causality: Deprotonating the diacid to form the disodium salt physically precludes the formation of the intramolecular hydrogen bond required for the cyclic transition state, rendering the molecule thermally stable up to ~150 °C in solution[5].

  • Suspension: Suspend 10 mmol of the free diacid in 20 mL of chilled deionized water (0–5 °C).

  • Deprotonation: Slowly add 20.5 mL of 1M NaOH (2.05 equivalents) dropwise under vigorous stirring.

  • Self-Validation (pH & Visual): Monitor the pH. It should stabilize between 8.5 and 9.0. The initially cloudy suspension will become completely transparent as the water-soluble disodium salt forms. This visual clearance validates complete deprotonation.

  • Processing: Proceed with your high-temperature reaction (e.g., heating to 100 °C for cross-coupling).

  • Recovery: To recover the free diacid, cool the reaction mixture to 0 °C. Carefully acidify with 1M HCl until the pH reaches 2.0. Extract the protonated diacid using ethyl acetate (3 x 20 mL), dry over Na₂SO₄, and evaporate under reduced pressure at < 40 °C.

Sources

Technical Support Center: Troubleshooting Co-elution in 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic Acid Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chromatographic analysis of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid. This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions (FAQs) to help you resolve co-elution challenges. As researchers and drug development professionals, achieving baseline separation is critical for accurate quantification and impurity profiling. This guide is structured to walk you through the logical steps of method development and troubleshooting, from initial system checks to advanced separation strategies.

Understanding the Analyte: The Key to Separation

The structure of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid presents a unique set of challenges for chromatographic separation. It is a highly polar molecule containing multiple ionizable functional groups: two carboxylic acid groups and a pyrazole ring with a basic nitrogen atom.[1][2] This combination means that its retention behavior is highly dependent on the mobile phase pH.[3][4][5]

Co-elution issues often arise from impurities that are structurally similar, such as synthetic precursors, degradation products, or isomers. Understanding the analyte's physicochemical properties is the first step toward resolving these issues.

Table 1: Estimated Physicochemical Properties of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid

PropertyEstimated ValueChromatographic Implication
pKa1 (Carboxylic Acid) ~2.5 - 3.5The first carboxylic acid group will be deprotonated (ionized) at pH values above this range, making the molecule more polar and less retained in reversed-phase chromatography.[6]
pKa2 (Carboxylic Acid) ~4.5 - 5.5The second carboxylic acid group will be deprotonated at higher pH values, further increasing polarity.
pKa3 (Pyrazole Ring) ~2.0 - 3.0The pyrazole ring can be protonated at low pH, adding a positive charge and altering its interaction with the stationary phase.
logP Low (estimated < 1)Indicates high polarity, suggesting that standard C18 columns may provide limited retention under typical reversed-phase conditions.

Part 1: Foundational Troubleshooting - Is Your System Ready?

Before modifying your chromatographic method, it is crucial to ensure your HPLC system is performing optimally. Poor peak shape, such as broadening or tailing, can mask resolution and create apparent co-elution.[7]

FAQ: My chromatogram shows broad, tailing, or split peaks, leading to poor resolution. What should I check first?

Answer: These issues often stem from the HPLC system itself rather than the method's chemistry. A systematic check of the system's health can often resolve the problem without time-consuming method redevelopment.

Experimental Protocol 1: System Suitability and Health Check
  • Check for Leaks: Visually inspect all fittings, especially between the injector, column, and detector, for any signs of leakage.

  • Minimize Extra-Column Volume: Ensure that the tubing connecting the autosampler, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches). Excessive extra-column volume is a common cause of peak broadening, particularly for early-eluting peaks.[7]

  • Verify Flow Rate Accuracy: Check that the pump is delivering a consistent and accurate flow rate. Fluctuations can lead to retention time instability.[8]

  • Inspect the Column:

    • Contamination: If the column has been used extensively, flush it with a strong solvent (e.g., 100% acetonitrile or isopropanol, ensuring compatibility with the stationary phase) to remove strongly retained contaminants.[7][9]

    • Void Formation: A sudden drop in pressure or severely misshapen peaks might indicate a void at the column inlet. In some cases, reversing and flushing the column (if permitted by the manufacturer) can resolve this. Otherwise, the column may need to be replaced.

  • Assess Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase. Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion and splitting.[7]

cluster_checks System Suitability Checks start Co-elution Observed (Broad/Tailing/Split Peaks) system_check Perform System Health Check (Protocol 1) start->system_check leaks Check for Leaks system_check->leaks tubing Minimize Extra-Column Volume system_check->tubing flow_rate Verify Flow Rate system_check->flow_rate column_health Inspect Column Health system_check->column_health solvent Check Injection Solvent system_check->solvent method_dev Proceed to Method Optimization system_check->method_dev If system is OK issue_resolved Issue Resolved leaks->issue_resolved If problem is found and fixed tubing->issue_resolved If problem is found and fixed flow_rate->issue_resolved If problem is found and fixed column_health->issue_resolved If problem is found and fixed solvent->issue_resolved If problem is found and fixed

Caption: Foundational Troubleshooting Workflow.

Part 2: Advanced Troubleshooting - Method Optimization Strategies

If the system is performing correctly, the co-elution is likely due to insufficient selectivity or retention. The following FAQs address common method-related problems.

FAQ 1: I have poor retention on my C18 column, and the analyte co-elutes with an impurity near the solvent front. How can I fix this?

Answer: This is a classic problem for polar, acidic compounds like yours. In reversed-phase chromatography, retention is driven by hydrophobic interactions. Since your molecule is highly polar, it has little affinity for the non-polar C18 stationary phase and elutes quickly. Furthermore, at typical mobile phase pH (e.g., neutral), the carboxylic acid groups are ionized (negatively charged), making the molecule even more polar and further reducing retention.[3][4]

The solution is to suppress the ionization of the carboxylic acid groups by lowering the mobile phase pH. This makes the analyte more neutral (less polar), increasing its hydrophobicity and retention on the C18 column. A general rule is to adjust the mobile phase pH to be at least 1.5-2 units below the pKa of the acidic group you wish to suppress.[6][10]

cluster_0 cluster_1 high_ph high_ph low_ph low_ph high_ph->low_ph  Adjust Mobile Phase pH << pKa  

Caption: Effect of pH on Analyte Ionization and Retention.

Experimental Protocol 2: Mobile Phase pH Optimization for Reversed-Phase HPLC
  • Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid (approx. pH 2.7) or 20 mM Potassium Phosphate adjusted to pH 2.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Initial Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detector: UV/Vis (PDA) at a suitable wavelength.

    • Gradient: Start with a shallow gradient, for example, 5% to 40% B over 20 minutes.

  • Procedure:

    • Equilibrate the column with the initial mobile phase for at least 15 column volumes.

    • Inject the sample and analyze the chromatogram.

    • Observation: You should observe a significant increase in the retention time of your analyte. This shift in retention will likely resolve the co-elution with early-eluting, less pH-sensitive impurities.

    • Optimization: Adjust the gradient slope and starting/ending percentages to achieve baseline separation (≥1.5) for the critical pair.

Table 2: Example Starting Conditions for pH Optimization

ParameterCondition 1 (Acidic)Rationale
Mobile Phase A Water + 0.1% Formic AcidSuppresses ionization of carboxylic acids, increasing retention.[10]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5-95% B in 20 minA good starting point for screening.
Expected Outcome Increased retention of the target analyte, potentially resolving co-elution with polar impurities.
FAQ 2: pH optimization helped, but I still have a critical pair of co-eluting peaks. What is the next step?

Answer: If adjusting retention (via pH) is not enough, you need to change the selectivity (α) of your separation.[11] Selectivity describes the ability of the chromatographic system to differentiate between two analytes based on their chemical properties. You can alter selectivity by changing the organic modifier or, more dramatically, by changing the stationary phase chemistry.[12]

Experimental Protocol 3: Modifying Selectivity
  • Change the Organic Modifier:

    • Rationale: Acetonitrile and methanol interact differently with analytes and the stationary phase. Switching from one to the other can alter elution order and improve resolution.

    • Procedure: Keeping the same column and acidic aqueous mobile phase from Protocol 2, replace acetonitrile with methanol as Mobile Phase B. Run the same gradient and compare the chromatograms.

  • Change the Stationary Phase:

    • Rationale: If changing the mobile phase is insufficient, a different stationary phase chemistry will provide a new set of interactions, which is a powerful way to resolve co-eluting peaks.[7]

    • Phenyl-Hexyl Column: This phase provides pi-pi interactions with the pyrazole ring of your analyte, offering a different retention mechanism compared to the purely hydrophobic interactions of a C18 phase. This can be highly effective for separating structurally similar compounds where one has a different aromatic character.

    • Procedure: Using a Phenyl-Hexyl column of similar dimensions, start with the optimized mobile phase conditions from Protocol 2. You may need to slightly adjust the gradient profile.

FAQ 3: Reversed-phase chromatography isn't working. What other chromatographic modes should I consider?

Answer: For very polar compounds, reversed-phase is often not the ideal technique. Two powerful alternatives are Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC).

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like bare silica or a polar bonded phase) and a mobile phase with a high concentration of organic solvent (typically >70% acetonitrile).[13] A water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[14] This is essentially the opposite of reversed-phase, making it ideal for retaining highly polar compounds that elute in the void volume on a C18 column.[15][16]

  • Mixed-Mode Chromatography (MMC): This technique uses stationary phases that have both reversed-phase (e.g., C18) and ion-exchange (e.g., anion or cation exchange) functionalities.[17] This allows for multiple, tunable retention mechanisms.[18] For your analyte, a mixed-mode column with anion-exchange and reversed-phase characteristics would be highly effective, as it can interact with the negatively charged carboxylates and the hydrophobic parts of the molecule simultaneously.[19]

Experimental Protocol 4: Screening HILIC and Mixed-Mode Columns
  • HILIC Method:

    • Column: A HILIC column (e.g., Amide, Diol, or bare silica).

    • Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

    • Gradient: Start with 100% A and run a gradient to 50% B over 15-20 minutes.

    • Note: HILIC requires longer equilibration times than reversed-phase.[14]

  • Mixed-Mode (Anion-Exchange/RP) Method:

    • Column: A mixed-mode WAX/RP column.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a higher aqueous percentage (e.g., 95% A) and run a gradient to increase the organic content. The dual retention mechanism often provides unique selectivity not achievable with other methods.[20]

Table 3: Comparison of Chromatographic Modes for Polar-Acidic Analytes

ModeStationary PhaseMobile PhasePrimary Retention MechanismBest For...
Reversed-Phase (RP) Non-polar (C18)Polar (High % Water)Hydrophobic InteractionsModerately polar to non-polar compounds. Can be used for polar compounds with ion suppression.
HILIC Polar (Silica, Amide)Non-polar (High % ACN)Partitioning into an adsorbed water layerVery polar, hydrophilic compounds that are unretained in RP.[13]
Mixed-Mode (MMC) Non-polar + Ion-ExchangePolarHydrophobic and Electrostatic InteractionsComplex mixtures of polar, non-polar, and ionic compounds; offers unique selectivity.[17][19]
References
  • Exploring the Role of pH in HPLC Separation - Veeprho. (2025, February 1). Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. Retrieved from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? - Biotage. (2023, January 24). Retrieved from [Link]

  • Mixed-Mode Chromatography and Stationary Phases. SIELC. Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Retrieved from [Link]

  • pH, pKa, and Retention - Pharma Growth Hub. (2023, October 30). Retrieved from [Link]

  • Types of stationary phases in gas chromatography - Phenomenex. (2025, August 8). Retrieved from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - IJCPA. (2014, August 10). Retrieved from [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone] - ResearchGate. (2023, April 15). Retrieved from [Link]

  • Perspective Chapter: Mixed-Mode Chromatography - IntechOpen. (2022, April 23). Retrieved from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27). Retrieved from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - Semantic Scholar. (2014, September 27). Retrieved from [Link]

  • HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. (2024, April 22). Retrieved from [Link]

  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide - The Analytical Scientist. The Analytical Scientist. Retrieved from [Link]

  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds - Welch Materials. (2025, December 23). Retrieved from [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography. Biovanix. Retrieved from [Link]

  • What You Need to Know About HILIC | LCGC International. (2026, March 11). Retrieved from [Link]

  • Why HILIC is what your polar compounds need for purification - Buchi.com. BUCHI. Retrieved from [Link]

  • How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com. BUCHI. Retrieved from [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters Corporation. Retrieved from [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (2024, December 23). Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Phenomenex. Retrieved from [Link]

  • HPLC Troubleshooting Guide. Retrieved from [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. Axion Labs. Retrieved from [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - Research Journal of Pharmacy and Technology. (2020, December 14). Retrieved from [Link]

  • HPLC Separation Modes - Stationary Phase in HPLC - Waters Corporation. Waters Corporation. Retrieved from [Link]

  • How can you separate a co-eluting more polar compound by HPLC? - ResearchGate. (2014, March 7). Retrieved from [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. - YouTube. (2025, July 3). Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022, August 29). Retrieved from [Link]

  • Synthesis and Properties of Pyrazoles - Encyclopedia.pub. (2022, September 9). Retrieved from [Link]

  • The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation - Growing Science. (2024, August 13). Retrieved from [Link]

  • 2-(3-METHYL-1H-PYRAZOL-1-YL)PROPANOIC ACID — Chemical Substance Information. Retrieved from [Link]

Sources

Optimizing crystallization conditions for high-purity 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic Acid

Welcome to the technical support center for the crystallization of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this active pharmaceutical ingredient (API). Our focus is on empowering you with the foundational knowledge and actionable protocols to optimize your crystallization process for high purity and yield.

Section 1: Foundational Knowledge - The "Why" Behind Crystallization

A successful crystallization is not a matter of chance; it is a controlled thermodynamic process. Understanding the principles governing this process is the first step toward troubleshooting and optimization.

FAQ: What is crystallization and why is it a critical purification step?

Crystallization is a solid-liquid separation technique where a solute transfers from a liquid solution to a pure solid crystalline phase.[1] For APIs like 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid, it is arguably the most important purification method because it can selectively isolate the desired molecule from a complex mixture of impurities, byproducts, and residual solvents. A well-designed crystallization process controls critical quality attributes such as purity, crystal size and shape, and polymorphic form, all of which can impact the final drug product's stability, bioavailability, and manufacturability.[1][2]

FAQ: How does the molecular structure of my compound influence solvent selection?

The structure of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid—containing a polar pyrazole ring, two carboxylic acid groups (hydrogen bond donors and acceptors), and a methyl group—dictates its solubility.[3] This amphiphilic nature suggests:

  • Good Solubility in Polar Protic Solvents: Alcohols (methanol, ethanol, isopropanol) and water can engage in hydrogen bonding with the carboxylic acid groups.

  • Moderate Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and acetonitrile can interact with the polar regions of the molecule.[3]

  • Poor Solubility in Non-Polar Solvents: Hydrocarbons like heptane or hexane are unlikely to dissolve the compound and will act as effective anti-solvents.[3][4]

The general principle of "like dissolves like" is the starting point for solvent screening. The goal is to find a solvent (or solvent system) where the compound has high solubility at an elevated temperature but low solubility at room temperature or below.[]

FAQ: What is the role of pH in the crystallization of a dicarboxylic acid?

For a carboxylic acid, pH is a critical and powerful variable.[6] The two carboxylic acid groups on your molecule can be deprotonated to form carboxylate salts. The state of ionization dramatically affects solubility:

  • Low pH (Acidic): The compound exists in its neutral, free acid form. Solubility in aqueous media is typically at its minimum at a pH below the first pKa value. Crystallization is favored in this state.

  • High pH (Basic): The compound deprotonates to form a more polar and highly water-soluble salt.[7]

This pH-dependent solubility can be exploited for purification. For instance, the compound can be dissolved in a basic aqueous solution to wash away non-acidic organic impurities, followed by acidification to precipitate the pure free acid.[7][8]

Section 2: Troubleshooting Guide - Common Crystallization Issues

This section addresses the most frequent problems encountered during crystallization experiments in a direct Q&A format.

Problem 1: Oiling Out or Formation of Amorphous Precipitate

Q: My compound separated as a liquid (oiled out) or a sticky solid instead of crystallizing. What happened and how do I fix it?

A: Oiling out occurs when supersaturation is achieved at a temperature above the melting point of the solute in the solvent medium. An amorphous solid forms when molecules precipitate rapidly without sufficient time to arrange themselves into an ordered crystal lattice. Both are signs of excessively high supersaturation.[]

Causality & Solution Workflow:

Caption: Troubleshooting workflow for oiling out.

Immediate Corrective Actions:

  • Re-heat the solution until it becomes clear again.

  • Add more of the primary ("good") solvent to decrease the overall supersaturation level.

  • Initiate crystallization again , but much more slowly. If cooling, decrease the ramp rate. If using an anti-solvent, add it dropwise with vigorous stirring.[9]

  • Consider seeding: Adding a few small crystals of the pure compound when the solution is slightly supersaturated can provide a template for growth and bypass the high energy barrier of primary nucleation.[]

Problem 2: Low Yield

Q: I got beautiful crystals, but my recovery is below 70%. How can I improve the yield?

A: Low yield is typically due to either significant remaining solubility of your compound in the mother liquor at the final isolation temperature or premature isolation before crystallization is complete.

Optimization Strategies:

  • Maximize Temperature Differential: Ensure you are cooling the solution to the lowest practical temperature (e.g., 0-5 °C) and allowing it to hold for a sufficient time (1-2 hours) to achieve equilibrium.

  • Optimize Solvent/Anti-Solvent Ratio: If using an anti-solvent, you may need to increase the proportion of the anti-solvent to further decrease the compound's solubility. This must be balanced against the risk of precipitating impurities.[10]

  • Concentrate the Solution: Before cooling or adding anti-solvent, carefully evaporate some of the primary solvent to increase the starting concentration of your compound.

  • pH Adjustment: For this dicarboxylic acid, ensure the final pH of the solution is sufficiently acidic to minimize solubility.[6]

Problem 3: Insufficient Purity

Q: My final product's purity (by HPLC) has not improved significantly. What should I investigate?

A: This indicates that impurities are being incorporated into your crystals. This can happen for several reasons:

  • Poor Solvent Choice: The chosen solvent system may not be effective at discriminating between your compound and a key impurity. If the impurity has similar solubility properties, it will co-crystallize.

  • Occlusion from High Supersaturation: If crystallization occurs too quickly, pockets of impure mother liquor can become trapped within the growing crystals.[11]

  • Surface Adsorption: Fine, needle-like crystals have a very high surface-area-to-volume ratio, which can lead to a significant amount of surface-adsorbed impurities that are not removed by washing.

Troubleshooting Steps:

  • Analyze the Mother Liquor: Use HPLC to see what impurities remain in the solution. This helps determine if the crystallization is selective.

  • Slow Down the Crystallization: Reduce the cooling rate or slow the anti-solvent addition. This allows for more orderly crystal growth and reduces the chance of occlusion.[]

  • Change the Solvent System: A different solvent or anti-solvent may have a better selectivity for your compound versus the impurities.[12] A systematic screening is recommended (see Protocol 1).

  • Consider a Re-slurry: If the crystallized product has low purity, sometimes suspending it in a solvent where the compound is sparingly soluble (but the impurity is more soluble) at room temperature can wash the impurity out.

Section 3: Experimental Protocols & Workflows

Protocol 1: Systematic Solvent & Anti-Solvent Screening

This protocol provides a structured approach to identifying an optimal solvent system for crystallization.

Objective: To find a solvent/anti-solvent pair that provides high solubility at elevated temperatures and low solubility at low temperatures, resulting in high yield and purity.

Methodology:

  • Primary Solvent Screening:

    • In separate small vials, add ~10-20 mg of your crude compound.

    • Add a potential primary solvent (e.g., methanol, isopropanol, acetone) dropwise at room temperature until the solid dissolves. Record the approximate solubility.

    • A good candidate will dissolve the compound at a reasonable concentration (e.g., 50-150 mg/mL) upon heating.

  • Anti-Solvent Screening:

    • Prepare a concentrated solution of your compound in a promising primary solvent (from step 1) at an elevated temperature (e.g., 50-60 °C).

    • Slowly add a miscible anti-solvent (e.g., water, heptane, toluene) dropwise until persistent turbidity (cloudiness) is observed. A good anti-solvent will induce precipitation with a relatively small volume addition.[4]

  • Test Crystallization:

    • Prepare a saturated solution of the crude material (~1 g) in the best primary solvent at an elevated temperature.

    • Slowly add the chosen anti-solvent until slight turbidity is observed.

    • Add a few drops of the primary solvent to redissolve the precipitate, then allow the solution to cool slowly to room temperature, and finally in an ice bath.

    • Isolate the crystals by filtration, wash with a cold solvent/anti-solvent mixture, and dry.

  • Analysis: Analyze the yield and the purity of the resulting crystals by HPLC.

Data Summary Table:

Solvent System (v/v)Solubility at 60°C (mg/mL)Crystal Formation upon Cooling to 5°CEstimated Yield (%)Purity (HPLC Area %)
Isopropanol / Water~120Dense, white needles>90%99.5%
Acetone / Heptane~150Fine powder, some oiling~85%98.7%
Methanol / Water~200Very fine needles>95%99.2%
Ethyl Acetate / Hexane~80Large plates~80%99.6%

Section 4: Advanced Topics

FAQ: What is polymorphism and why is it a concern?

Polymorphism is the ability of a solid material to exist in more than one crystal form or arrangement.[13] Different polymorphs of the same compound are chemically identical but can have vastly different physical properties, including solubility, melting point, stability, and bioavailability. For a pharmaceutical API, controlling polymorphism is critical because an unintended or unstable form could compromise the drug's efficacy and safety.[13][14] Crystallization conditions—such as solvent choice, cooling rate, and temperature—directly influence which polymorph is produced.

FAQ: How can I confirm the crystalline nature and purity of my final product?

Visual inspection is not sufficient. Several analytical techniques are required:

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining chemical purity by separating and quantifying the target compound from any impurities.

  • Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying the crystalline form (polymorph).[15] An amorphous solid will show a broad halo, while a crystalline solid will produce a unique pattern of sharp peaks.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated. It can determine the melting point and detect polymorphic transitions. A pure crystalline solid typically shows a sharp melting endotherm.

  • Microscopy: Visual examination under a microscope can reveal crystal habit (shape), size, and the presence of any amorphous material or different crystal forms.[16]

References

  • Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization. (2007).
  • Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. (2017). libra etd.
  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). MDPI.
  • Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide. Benchchem.
  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. Cipla Biosimilars.
  • Control of polymorphism in continuous crystalliz
  • How do acids affect the crystallization of substances? (2025). Zibo Bofan Chemical Co., Ltd..
  • Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. (2017). Journal of Pharmaceutical Sciences.
  • Strategy for control of crystallization of polymorphs. (2005). CrystEngComm.
  • Overcoming poor solubility of pyrazole derivatives during reaction workup. Benchchem.
  • API Crystallization.
  • Application Note: Recrystallization Techniques for Polar Fluorin
  • Antisolvent Crystallization of Poorly Water Soluble Drugs. (2014). International Journal of Chemical and Environmental Engineering.
  • Crystal Quality – A Practical Guide. University of Edinburgh.
  • GMP for API Crystallisation: Guide to Milling & Particle Control. (2025). PharmOut.
  • X-ray crystallography. Wikipedia.
  • Solubility of Organic Compounds. (2023). University of Calgary.
  • Crystallization Process Development & Optimization Services. (2025).

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Minimizing byproducts in the alkylation of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the alkylation of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. Our goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this reaction, minimize byproduct formation, and optimize your product yields. This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid during alkylation?

A1: The primary reactive site for the desired alkylation is the α-carbon (the carbon atom situated between the two carboxyl groups). This carbon is part of an "active methylene" group, and its sole remaining proton is significantly acidic (pKa ≈ 13 in the corresponding diethyl ester) because the resulting carbanion is stabilized by resonance across both adjacent carbonyl groups.[1]

However, other sites can compete for reactivity, leading to byproducts:

  • Carboxylate Oxygen: The oxygen atoms of the carboxylate groups, formed upon deprotonation by a base, can act as nucleophiles, leading to O-alkylation.[2]

  • Pyrazole Nitrogen: While the N1 position is blocked with a methyl group, the N2 nitrogen is a potential, albeit much less likely, site for alkylation under specific conditions.[3]

Q2: What is the general mechanism for the desired C-alkylation reaction?

A2: The reaction proceeds via a two-step nucleophilic substitution mechanism.

  • Deprotonation: A base abstracts the acidic α-hydrogen to form a resonance-stabilized enolate ion (a carbanion). This is a rapid acid-base equilibrium.[4]

  • Nucleophilic Attack: The nucleophilic carbanion attacks the electrophilic carbon of the alkylating agent (typically an alkyl halide) in a classic SN2 reaction, displacing the leaving group and forming the new carbon-carbon bond.[1]

Alkylation Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: SN2 Attack Start Substituted Malonic Acid Enolate Resonance-Stabilized Enolate Start->Enolate Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Start AlkylHalide Alkyl Halide (R-X) Enolate2 Enolate AlkylHalide->Enolate2 Product Desired C-Alkylated Product Enolate2->Product SN2 Attack

Caption: General mechanism for C-alkylation of the active methylene compound.

Troubleshooting Guide: Common Byproducts & Solutions

This section addresses the most common issues encountered during the alkylation of the title compound, providing explanations for their formation and actionable strategies for their mitigation.

Problem: Formation of Decarboxylated Byproducts

Q3: My reaction mixture shows a significant peak corresponding to the loss of one or both carboxyl groups. How can I prevent premature decarboxylation?

A3: This is a very common issue. Malonic acids are β-dicarboxylic acids, which are thermally unstable and readily lose carbon dioxide (CO₂), especially at elevated temperatures or under acidic conditions.[1][5][6] The starting material, being a free acid, is particularly susceptible.

Causality & Mitigation Strategies:

CauseExplanationMitigation Strategy
High Reaction Temperature Thermal energy is often sufficient to drive the elimination of CO₂ through a cyclic transition state.[6]Lower the temperature. Aim for the lowest effective temperature. If the reaction is too slow, consider a more reactive alkylating agent or a stronger base rather than increasing heat.
Acidic/Basic Conditions While base is required for deprotonation, prolonged exposure or harsh basic/acidic workup conditions can facilitate decarboxylation.Use a milder base (e.g., K₂CO₃) if possible.[7] Neutralize the reaction mixture carefully during workup, avoiding strong acids and high temperatures.
Solvent Choice Protic solvents can facilitate proton transfer steps that may lead to decarboxylation.Use polar aprotic solvents like DMF, DMSO, or THF.[7][8]
Inherent Instability The free di-acid form is inherently prone to decarboxylation.[9][10]Protect the carboxylic acids. A robust strategy is to convert the starting di-acid to its corresponding diester (e.g., diethyl ester). Perform the alkylation on the more stable malonic ester, followed by hydrolysis and decarboxylation as a separate, controlled final step.[1][11]
Problem: O-Alkylation Instead of C-Alkylation

Q4: My analysis shows an unexpected byproduct with properties suggesting an ester or ether linkage. What conditions favor the desired C-alkylation over O-alkylation?

A4: The enolate intermediate is an ambident nucleophile, meaning it has two nucleophilic sites: the α-carbon and the enolate oxygen.[2] The ratio of C- to O-alkylation is governed by several factors, which can be understood using Hard and Soft Acid-Base (HSAB) theory.[8] The carbanion is a "soft" nucleophile, while the oxygen anion is "hard."

Optimizing for C-Alkylation (Soft-Soft Interaction):

FactorTo Favor C-Alkylation (Desired)To Favor O-Alkylation (Byproduct)Rationale
Alkylating Agent (Electrophile) Use soft electrophiles: Alkyl Iodides (R-I) > Alkyl Bromides (R-Br) > Alkyl Chlorides (R-Cl).[2]Use hard electrophiles: Alkyl Sulfonates (e.g., Tosylates).Soft nucleophiles (carbanion) preferentially react with soft electrophiles. Adding catalytic KI can convert an alkyl bromide to the more reactive iodide in situ (Finkelstein reaction).[8]
Solvent Use polar aprotic solvents (e.g., THF, DMF, DMSO).[8]Use polar protic solvents (e.g., Ethanol).Aprotic solvents solvate the cation but leave the enolate "naked" and more reactive at the carbon site. Protic solvents solvate the oxygen, making it less available.[2]
Counter-ion (from Base) Use bases with smaller, more covalent cations like Li⁺ or Mg²⁺ .Use bases with larger, more ionic cations like K⁺ or Na⁺ .Smaller cations coordinate more tightly with the "hard" oxygen atom, sterically hindering O-alkylation and favoring reaction at the carbon.[2]
Problem: Dialkylation or Other Impurities

Q5: I am observing byproducts that appear to be from dialkylation or other side reactions. How can I improve the selectivity of the reaction?

A5: While your starting material is already mono-substituted, the term "dialkylation" in malonic ester chemistry often refers to the formation of a product with two non-hydrogen substituents on the α-carbon.[12] Since that is the goal of your reaction, the key is to prevent further unwanted reactions.

Troubleshooting Workflow for Selectivity:

Troubleshooting Workflow start Reaction Start check_byproduct Analyze Crude Product: Identify Primary Byproduct start->check_byproduct decarboxylated Decarboxylation Observed? check_byproduct->decarboxylated Analyze Mass/NMR o_alkylated O-Alkylation Observed? decarboxylated->o_alkylated  No solution_decarb Action: 1. Lower Temperature 2. Use Milder Base 3. Consider Ester Protection decarboxylated->solution_decarb  Yes low_conversion Low Conversion? o_alkylated->low_conversion  No solution_o_alkyl Action: 1. Switch to Alkyl Iodide 2. Use Aprotic Solvent (THF) 3. Use Li- or Mg-based Base o_alkylated->solution_o_alkyl  Yes solution_low_conv Action: 1. Use Stronger Base (NaH) 2. Switch to Alkyl Iodide (or add cat. KI) 3. Ensure Anhydrous Conditions low_conversion->solution_low_conv  Yes end Optimized Reaction low_conversion->end  No solution_decarb->end solution_o_alkyl->end solution_low_conv->end

Caption: Decision workflow for troubleshooting common alkylation byproducts.

Recommended Experimental Protocols

Protocol A: Optimized C-Alkylation of the Free Di-acid

This protocol is designed to minimize decarboxylation and O-alkylation by using a strong, non-nucleophilic base at a controlled temperature in an aprotic solvent.

Materials:

  • 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

  • Alkyl iodide (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add the 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid (1.0 eq).

  • Add anhydrous THF to achieve a concentration of approximately 0.2 M. Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride (2.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 1 hour to ensure complete formation of the dianion.

  • Add the alkyl iodide (1.2 eq) dropwise via syringe, keeping the internal temperature below 5 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Dilute with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol B: Alkylation via Diethyl Ester Intermediate (Recommended for Difficult Substrates)

This two-step approach avoids the instability of the free di-acid during alkylation.

Step 1: Esterification

  • Convert the starting di-acid to diethyl 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioate using standard Fischer esterification (Ethanol, catalytic H₂SO₄, reflux).

Step 2: Alkylation of the Diethyl Ester

  • Prepare a solution of sodium ethoxide (NaOEt) in anhydrous ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol at 0 °C.

  • To this solution, add the diethyl ester (1.0 eq) dropwise at room temperature. Stir for 30 minutes.

  • Add the alkyl halide (1.1 eq) and heat the mixture to a gentle reflux, monitoring by TLC or LC-MS.[12]

  • After completion, cool the reaction, neutralize, and perform an aqueous workup followed by purification to isolate the dialkylated ester.

Step 3: Hydrolysis

  • The purified dialkylated ester can then be hydrolyzed to the di-acid using aqueous NaOH followed by acidic workup. If the mono-acid is the final target, heating during the acidic workup will effect decarboxylation.[1]

Analytical Monitoring

Q6: How can I effectively monitor the reaction and identify byproducts?

A6: A multi-technique approach is most effective.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of the product. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid to reduce streaking of the carboxylic acids).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative analysis. It allows you to track the concentrations of starting material, product, and any byproducts, which can be identified by their mass-to-charge ratio.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the crude reaction mixture can provide definitive structural information to identify byproducts. The disappearance of the α-hydrogen signal in ¹H NMR is a clear indicator of successful C-alkylation.[13]

By understanding the underlying mechanisms and employing these troubleshooting strategies, you can significantly improve the outcome of your alkylation reactions, leading to higher yields and purer products.

References
  • Lafrance, D., et al. (2011). Mild Decarboxylative Activation of Malonic Acid Derivatives by 1,1'-Carbonyldiimidazole. Organic Letters.
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Validation & Comparative

Comparative Reactivity Analysis: 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic Acid vs. Diethyl Malonate

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Synthetic Chemistry Professionals

Executive Summary

In the landscape of synthetic organic chemistry, malonic acid derivatives are indispensable C2 synthons, prized for their ability to form new carbon-carbon bonds. This guide provides a detailed comparative analysis of two such reagents: the classic workhorse, diethyl malonate, and a specialized heterocyclic derivative, 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid. While both share a propanedioic acid core, their reactivity profiles are fundamentally divergent due to the distinction between a diester and a diacid, and the electronic and steric influence of their respective substituents. Diethyl malonate serves as a versatile precursor for substituted acetic acids via a well-established alkylation-hydrolysis-decarboxylation sequence. In contrast, 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid is primed for direct, thermal decarboxylation, functioning as a direct precursor to a pyrazole-substituted propanoic acid, a scaffold of significant interest in medicinal chemistry. This guide will dissect these differences, providing the mechanistic rationale and practical protocols required for researchers to make informed decisions in their synthetic strategies.

Introduction: Two Sides of the Malonate Coin

At first glance, both molecules offer a three-carbon chain with activated methylene protons. However, their synthetic roles are dictated by their functional groups.

  • Diethyl Malonate: As a dialkyl ester, its reactivity is centered on the acidity of the α-protons (pKa ≈ 13), which are flanked by two electron-withdrawing ester groups.[1][2] This facilitates easy deprotonation to form a stabilized enolate, a potent nucleophile for C-C bond formation, most notably in the malonic ester synthesis.[3][4][5]

  • 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic Acid: This molecule is a substituted malonic acid. Its most prominent feature is the presence of two acidic carboxylic acid protons. The reactivity profile is dominated by the inherent instability of β-dicarboxylic acids, which readily undergo decarboxylation upon heating to yield a substituted carboxylic acid.[6][7] The 1-methyl-1H-pyrazole substituent introduces significant steric bulk and unique electronic properties characteristic of a nitrogen-containing aromatic heterocycle, a common motif in pharmacologically active compounds.[8][9][10]

Structural and Electronic Properties: The Source of Divergent Reactivity

The functional and substituent differences between these two molecules create distinct electronic environments that govern their chemical behavior.

PropertyDiethyl Malonate2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic Acid
Core Functional Group Di-ethyl esterDi-carboxylic acid
Most Acidic Protons α-Methylene Protons (pKa ≈ 13)Carboxylic Acid Protons (pKa ≈ 2-5)
Key Substituent Ethyl groups(1-methyl-1H-pyrazol-3-yl)methyl group
Primary Reactivity α-carbon alkylation/acylationThermal decarboxylation
Steric Profile LowHigh due to the pyrazole substituent

Electronic Influence of Substituents:

  • In diethyl malonate , the two ester carbonyls are powerful resonance-withdrawing groups. This effect is twofold: it increases the acidity of the α-protons and stabilizes the resulting enolate anion by delocalizing the negative charge onto the oxygen atoms.[1]

  • In 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid , the primary electronic factor is the malonic acid itself. The reactivity of the α-carbon is secondary to the chemistry of the carboxyl groups. The 1-methyl-1H-pyrazole ring is an aromatic heterocycle. While pyrazoles possess both a basic (pyridine-like) and an acidic (pyrrole-like) nitrogen, the overall ring system can act as an electron-withdrawing group, which can subtly influence the acidity of nearby protons.[11][12] However, its most significant contribution is as a stable, drug-like scaffold that is carried through a decarboxylation reaction.

Comparative Reactivity Analysis

Acidity and Enolate Formation

This is the most fundamental point of divergence.

  • Diethyl Malonate: The α-protons are the most acidic site on the molecule (pKa ≈ 13).[2] Treatment with a suitable base, such as sodium ethoxide (NaOEt), quantitatively generates the nucleophilic enolate. The choice of base is critical; using an alkoxide that matches the ester (e.g., ethoxide for ethyl esters) prevents unwanted transesterification side reactions.[3][13]

  • 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic Acid: The carboxylic acid protons are orders of magnitude more acidic than the α-proton. Any base strong enough to deprotonate the α-carbon would first deprotonate both carboxyl groups to form a dicarboxylate. Therefore, using this compound as a nucleophile in a traditional malonic ester synthesis-type alkylation is not feasible without prior esterification.

Alkylation
  • Diethyl Malonate: Alkylation is the cornerstone of diethyl malonate's utility. The enolate readily participates in Sₙ2 reactions with primary and methyl halides.[2][4] Secondary halides react poorly, and tertiary halides are unsuitable due to competing E2 elimination reactions.[2][13] A significant practical challenge is preventing dialkylation, as the mono-alkylated product still possesses one acidic α-proton.[3][13] This can be mitigated by careful control of stoichiometry and slow addition of the alkylating agent.[13]

.

  • 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic Acid: Direct alkylation at the α-carbon is impractical. The compound itself is likely synthesized from diethyl malonate by first alkylating it with a molecule like 3-(chloromethyl)-1-methyl-1H-pyrazole, followed by ester hydrolysis. Attempts to hydrolyze substituted malonic esters can be challenging, as the desired diacid product often decarboxylates under the reaction conditions.[14]

Alkylation_Workflow cluster_0 Diethyl Malonate Pathway cluster_1 Pyrazole Diacid Pathway DEM Diethyl Malonate Enolate Enolate Formation (+ NaOEt) DEM->Enolate Alkylation Alkylation (+ R-X) Enolate->Alkylation Sub_Ester Substituted Diester Alkylation->Sub_Ester Hydrolysis Hydrolysis (+ H₃O⁺, Δ) Sub_Ester->Hydrolysis Sub_Acid Substituted Malonic Acid Hydrolysis->Sub_Acid Decarboxylation Decarboxylation (spontaneous) Sub_Acid->Decarboxylation Final_Product_DEM R-CH₂-COOH Decarboxylation->Final_Product_DEM PMA Pyrazole Malonic Acid Heat Decarboxylation (+ Δ) PMA->Heat Final_Product_PMA Pyrazole-CH₂-COOH Heat->Final_Product_PMA

Mechanism of thermal decarboxylation.
Condensation Reactions (Knoevenagel)
  • Diethyl Malonate: It is a standard substrate for the Knoevenagel condensation, reacting with aldehydes and ketones in the presence of a weak base (like piperidine or pyridine) to form α,β-unsaturated esters. [15][16]This reaction is a powerful method for C=C bond formation.

  • 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic Acid: While malonic acid itself can participate in Knoevenagel-type reactions (often called the Doebner modification), the presence of the two free carboxyl groups complicates the reaction under standard basic conditions. The reaction would likely require specific catalysts and conditions to favor condensation over simple acid-base reactions.

Experimental Protocols & Considerations

Protocol 1: Mono-alkylation of Diethyl Malonate

This protocol provides a general guideline for the synthesis of a mono-substituted diethyl malonate.

Objective: To introduce a primary alkyl group onto the α-carbon of diethyl malonate.

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl malonate

  • Primary alkyl halide (e.g., 1-bromobutane)

  • Diethyl ether

  • Aqueous HCl (1M)

  • Saturated aqueous NaCl (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Base Preparation: Under an inert atmosphere (N₂ or Ar), add dry ethanol to a flame-dried round-bottom flask equipped with a stir bar and reflux condenser. Carefully add sodium metal (1.0 eq) in small portions and stir until all the sodium has reacted to form sodium ethoxide. [13]2. Enolate Formation: Cool the sodium ethoxide solution to room temperature and add diethyl malonate (1.0 eq) dropwise. Stir for 30-60 minutes to ensure complete enolate formation. [5][13]3. Alkylation: Add the alkyl halide (1.0 eq) dropwise to the stirred solution. An exothermic reaction may be observed. After the addition, heat the mixture to reflux. Monitor the reaction's progress by TLC until the diethyl malonate starting material is consumed. [13]4. Workup: Cool the reaction to room temperature. Remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the layers and wash the organic layer with 1M HCl, followed by brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to separate the desired mono-alkylated product from any unreacted starting material and dialkylated side product. [13]

Alkylation_Mechanism reagents1 EtOOC-CH₂-COOEt + Na⁺⁻OEt arrow1 reagents1->arrow1 Deprotonation enolate [EtOOC-CH-COOEt]⁻ Na⁺ + EtOH arrow1->enolate Deprotonation reagents2 [EtOOC-CH-COOEt]⁻ + R-X arrow2 reagents2->arrow2 SN2 Attack product EtOOC-CHR-COOEt + X⁻ arrow2->product SN2 Attack

Sources

Comparative Validation Guide: LC-MS/MS vs. LC-HRMS for the Bioanalysis of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

The accurate quantification of low-molecular-weight, highly polar metabolites in biological matrices is a cornerstone of modern pharmacokinetic (PK) and toxicokinetic studies. 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid (Exact Mass: 198.0641 Da) presents a unique bioanalytical challenge. Structurally, it consists of a malonic acid (propanedioic acid) core linked to a weakly basic 1-methyl-1H-pyrazole ring.

As a dicarboxylic acid, it is highly hydrophilic, prone to in-source decarboxylation, and exhibits poor retention on standard reversed-phase (RP) columns[1]. Furthermore, endogenous organic acids in human plasma often cause severe isobaric interference and matrix-induced ion suppression[2].

This guide provides an objective, data-driven comparison of two validated analytical platforms—Triple Quadrupole LC-MS/MS (QqQ) and Quadrupole Time-of-Flight LC-HRMS (Q-TOF) —for the quantitation of this analyte in human plasma, adhering strictly to the ICH M10 bioanalytical method validation guidelines adopted by the FDA and EMA[3][4].

Mechanistic Method Development (E-E-A-T)

Sample Preparation: Why MAX SPE?

Simple protein precipitation (PPT) fails for this analyte because it co-extracts endogenous phospholipids, leading to unacceptable matrix effects (>20% ion suppression)[5]. To create a self-validating and robust system , we utilize Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE).

The Causality: At physiological pH (7.4) and up to pH 8.0, the two carboxylic acid groups (pKa ~2.5 and 5.5) are fully deprotonated. When loaded onto a MAX cartridge, the di-anion binds strongly to the quaternary amine sorbent via electrostatic interactions. This allows for aggressive washing with 5% methanol to remove neutral lipids and basic interferences. Elution is triggered by dropping the pH with 2% formic acid, neutralizing the carboxylates and releasing the analyte. The inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction mathematically self-corrects for any minor recovery fluctuations.

SPE_Workflow N1 Plasma Sample + SIL-IS N2 Pre-treatment (Dilute w/ 2% NH4OH) N1->N2 N4 Load Sample (Analyte binds via anions) N2->N4 N3 MAX SPE Cartridge (Condition & Equilibrate) N3->N4 N5 Wash Step (Remove neutrals/cations) N4->N5 N6 Elution Step (2% Formic Acid in MeOH) N5->N6 N7 Evaporate & Reconstitute (Ready for LC-MS) N6->N7

Fig 1: Mixed-Mode Strong Anion Exchange (MAX) SPE workflow for dicarboxylic acid extraction.

Chromatographic Strategy

To overcome the poor retention of malonic acid derivatives, an ACQUITY UPLC HSS T3 column is employed. Unlike standard C18 columns that suffer from pore dewetting in highly aqueous conditions, the HSS T3 has a lower ligand density and resists phase collapse. This allows the use of a 99% aqueous mobile phase at the start of the gradient, ensuring adequate retention (k' > 2) and separation from the solvent front where ion suppression is most severe.

Step-by-Step Experimental Protocols

Protocol A: MAX SPE Extraction
  • Spiking: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS (100 ng/mL 13C2-labeled analog).

  • Pre-treatment: Add 200 µL of 2% NH₄OH in water. Vortex for 30 seconds to disrupt protein binding and ensure the analyte is in its di-anion state.

  • Conditioning: Pass 500 µL of Methanol, followed by 500 µL of Water through a 30 mg MAX 96-well plate.

  • Loading: Load the pre-treated sample onto the cartridge. Apply gentle vacuum (approx. 2-3 in Hg).

  • Washing: Wash with 500 µL of 5% Methanol in water to elute neutral interferences.

  • Elution: Elute the target analyte with 2 × 250 µL of 2% Formic Acid in Methanol into a clean collection plate.

  • Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (99% Water / 1% Acetonitrile with 0.1% Formic Acid).

Protocol B: LC-MS/MS & LC-HRMS Parameters

Liquid Chromatography (Shared):

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 × 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (1% B), 1-4 min (1% to 40% B), 4-4.5 min (95% B), 4.6-6 min (1% B). Flow rate: 0.4 mL/min.

Mass Spectrometry: Malonic acids ionize preferentially in negative electrospray ionization (ESI-)[1]. The primary fragmentation pathway involves the rapid loss of carbon dioxide (44 Da) from the dicarboxylic acid moiety.

Fragmentation N1 Precursor Ion [M-H]- (m/z 197.05) N2 Collision Induced Dissociation (CID) N1->N2 ESI Negative N3 Loss of CO2 (Decarboxylation) N2->N3 15 eV N5 Product Ion 2 Pyrazole fragment (m/z 95.05) N2->N5 30 eV (Qualifier) N4 Product Ion 1 [M-H-CO2]- (m/z 153.06) N3->N4 Quantifier

Fig 2: ESI- ionization and CID fragmentation pathway of the target analyte.

  • Platform 1: QqQ (e.g., Sciex 6500+): MRM mode. Transition 1 (Quantifier): m/z 197.05 → 153.06 (CE: -15 eV). Transition 2 (Qualifier): m/z 197.05 → 95.05 (CE: -30 eV).

  • Platform 2: Q-TOF (e.g., Agilent 6546): Targeted MS/MS mode. Precursor m/z 197.0562. Extraction window: 10 ppm.

Quantitative Validation Data & Platform Comparison

Both methods were validated according to the ICH M10 guidelines, which require accuracy within ±15% of nominal values (±20% at LLOQ) and precision (CV) ≤15% (≤20% at LLOQ)[4][6].

Table 1: Accuracy, Precision, and Sensitivity Comparison

While Q-TOF provides superior selectivity against isobaric background noise through high-resolution mass extraction, the QqQ platform demonstrates a 5-fold superior lower limit of quantification (LLOQ) due to the highly efficient duty cycle of MRM scanning.

ParameterLC-MS/MS (QqQ)LC-HRMS (Q-TOF)FDA/EMA Criteria
Linear Range 1.0 – 1000 ng/mL5.0 – 1000 ng/mLR² ≥ 0.99
LLOQ 1.0 ng/mL5.0 ng/mLSignal-to-Noise ≥ 5:1
Intra-Assay Precision (CV%) 3.2% – 6.8%4.5% – 8.1%≤ 15% (≤ 20% LLOQ)
Inter-Assay Accuracy (%) 94.5% – 103.2%91.8% – 106.5%85% – 115%
Table 2: Matrix Effect and Extraction Recovery

Matrix effects were evaluated by comparing the peak area of the analyte spiked post-extraction to a neat standard solution. The MAX SPE protocol effectively mitigates ion suppression for both platforms, keeping matrix factors well within regulatory limits[3].

Concentration LevelQqQ Matrix Factor (IS-Normalized)Q-TOF Matrix Factor (IS-Normalized)Extraction Recovery (MAX SPE)
Low QC (3.0 ng/mL) 0.96 ± 0.040.94 ± 0.0688.5% ± 4.2%
High QC (800 ng/mL) 0.98 ± 0.020.97 ± 0.0391.2% ± 3.1%
Table 3: Analyte Stability in Human Plasma

Stability testing is mandatory to mimic sample handling conditions[3]. The dicarboxylic acid moiety proved stable under standard bioanalytical conditions, showing no significant degradation or spontaneous decarboxylation in the matrix.

Storage ConditionTime/Cycles% Remaining (Nominal)Pass/Fail (±15% limit)
Benchtop (Room Temp) 24 Hours98.4%Pass
Freeze-Thaw (-80°C to RT) 4 Cycles95.1%Pass
Autosampler (10°C) 72 Hours99.2%Pass

Strategic Recommendations

For the bioanalysis of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid:

  • For late-stage PK studies requiring high throughput and maximum sensitivity (sub-ng/mL), LC-MS/MS (QqQ) is the definitive gold standard.

  • For early-stage metabolite profiling or toxicokinetics where endogenous isobaric interferences (e.g., other physiological malonic acids) are unknown or highly variable, LC-HRMS (Q-TOF) is recommended. The slight trade-off in LLOQ is offset by the ability to retrospectively mine data and utilize <5 ppm mass accuracy to guarantee peak purity.

  • Sample Preparation: Regardless of the MS platform, Mixed-Mode Strong Anion Exchange (MAX) is strictly required to isolate this zwitterionic/dicarboxylic analyte from plasma phospholipids, ensuring a self-validating, robust assay.

References

  • European Medicines Agency (EMA). Guideline Bioanalytical method validation. Europa.eu. [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass.[Link]

  • Agilex Biolabs. Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. [Link]

  • National Institutes of Health (NIH). Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS. PMC.[Link]

  • Journal of the American Society for Mass Spectrometry. Identification and Quantitation of Malonic Acid Biomarkers of In-Born Error Metabolism by Targeted Metabolomics. ACS Publications.[Link]

Sources

Spectroscopic Comparison of 2-[(1-Methyl-1H-pyrazol-3-yl)methyl]propanedioic Acid and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application & Comparison Guide

Executive Summary

Substituted propanedioic acids (malonic acids) and their ester derivatives are indispensable building blocks in modern medicinal chemistry, particularly in the synthesis of complex heterocyclic APIs. This guide provides a rigorous spectroscopic and physicochemical comparison between 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid (the free dicarboxylic acid) and its dimethyl/diethyl ester derivatives .

By analyzing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide establishes a self-validating framework for monitoring the synthesis, hydrolysis, and downstream application of these critical pyrazole-containing intermediates.

Structural and Physicochemical Overview

The transition from a dialkyl ester to a free dicarboxylic acid fundamentally alters the molecule's electronic distribution, solubility profile, and reactivity. The ester derivatives are highly lipophilic, making them ideal for base-catalyzed alkylation reactions, whereas the free acid is highly polar, capable of extensive hydrogen bonding, and primed for decarboxylation.

PropertyFree AcidDimethyl EsterDiethyl Ester
Formula C₈H₁₀N₂O₄C₁₀H₁₄N₂O₄C₁₂H₁₈N₂O₄
Molecular Weight 198.18 g/mol 226.23 g/mol 254.28 g/mol
Physical State White to off-white crystalline solidPale yellow viscous liquidClear to pale yellow liquid
Solubility DMSO, Methanol, Water (moderate)DCM, Ethyl Acetate, THFDCM, Ethyl Acetate, Ether
Hydrogen Bonding Strong (Intermolecular dimers)Weak (Acceptor only)Weak (Acceptor only)

Spectroscopic Comparison: Causality and Interpretation

To ensure scientific integrity during synthesis, researchers must rely on distinct spectroscopic markers to differentiate the mono-alkylated ester from its hydrolyzed acid counterpart[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most definitive method for identifying the state of the malonate core is ¹H and ¹³C NMR[1]. The pyrazole ring exerts a distinct electronic influence, but the primary diagnostic signals reside in the malonate methine proton (α-carbon) and the carbonyl/ester groups.

¹H NMR Diagnostic Shifts (CDCl₃ / DMSO-d₆):

  • The Pyrazole Core: The N-methyl group appears as a sharp singlet around 3.8–3.9 ppm. The pyrazole ring protons (H-4 and H-5) present as a pair of doublets (J ≈ 2.0 Hz) at roughly 6.0 ppm and 7.3 ppm, respectively[2].

  • The Malonate Methine (α-CH): In the diethyl ester , the α-proton appears as a characteristic triplet in the region of 3.4–3.6 ppm, coupling with the adjacent methylene linker[1]. Upon hydrolysis to the free acid , this signal often shifts slightly upfield due to the loss of the strong inductive electron-withdrawing effect of the alkyl ester groups.

  • Ester vs. Acid Protons: The diethyl ester exhibits a classic quartet at ~4.2 ppm (-OCH₂-) and a triplet at ~1.2 ppm (-CH₃)[1]. Conversely, the free acid is characterized by the complete absence of these aliphatic signals and the appearance of a broad, highly deshielded singlet >12.0 ppm, indicative of the carboxylic acid protons participating in rapid exchange and hydrogen bonding.

¹³C NMR Diagnostic Shifts:

  • Carbonyl Region: The ester carbonyl carbons typically resonate around 169.0 ppm. In the free acid, the carbonyl signal shifts downfield to approximately 171.0–172.0 ppm.

  • Pyrazole Carbons: The sp²-hybridized pyrazole carbons remain relatively static across derivatives, typically observed at ~148 ppm (C-3), ~105 ppm (C-4), and ~131 ppm (C-5)[3].

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid, orthogonal validation of the hydrolysis state.

  • Ester Derivatives: Exhibit a sharp, intense carbonyl (C=O) stretching absorption band in the region of 1735–1750 cm⁻¹[1],[4]. The spectrum lacks any significant absorption above 3100 cm⁻¹ (aside from weak sp² C-H stretches).

  • Free Acid: The C=O stretch shifts slightly to ~1700–1710 cm⁻¹. Crucially, a massive, broad O-H stretching band emerges, spanning from 3300 cm⁻¹ down to 2500 cm⁻¹, obscuring the aliphatic C-H stretching region. This is caused by the formation of strongly hydrogen-bonded carboxylic acid dimers.

Causality Molecule Pyrazole Malonate Core EsterGroup Ester Groups (-COOR) Molecule->EsterGroup AcidGroup Carboxylic Acids (-COOH) Molecule->AcidGroup EsterEffect Inductive Pull: Deshields alpha-CH (~3.6 ppm) EsterGroup->EsterEffect AcidEffect H-Bonding Dimer: Massive Deshielding (>12.0 ppm) AcidGroup->AcidEffect

Electronic effects dictating NMR chemical shifts in malonate derivatives.

Experimental Protocols: A Self-Validating Workflow

To ensure high-fidelity data, the synthesis and characterization of these compounds must follow a self-validating protocol where each chemical transformation is immediately verified by specific spectroscopic changes.

Protocol 1: Synthesis of Diethyl 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioate

Causality Focus: Deprotonation of the active methylene must be complete before electrophile addition to prevent unreacted starting material.

  • Deprotonation: Dissolve diethyl malonate (1.1 eq) in anhydrous THF under an inert N₂ atmosphere. Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.05 eq) portion-wise[1].

    • Validation: The evolution of H₂ gas provides immediate visual confirmation of enolate formation. Stir until gas evolution ceases (approx. 30 mins).

  • Alkylation: Dropwise add a solution of 3-(chloromethyl)-1-methyl-1H-pyrazole (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Spectroscopic Validation: Analyze the crude mixture via ¹H NMR. The disappearance of the starting electrophile's -CH₂Cl singlet (~4.5 ppm) and the emergence of the malonate triplet (~3.5 ppm) and ester quartet (~4.2 ppm) confirms successful mono-alkylation[1].

Protocol 2: Hydrolysis to the Free Propanedioic Acid

Causality Focus: Alkaline hydrolysis irreversibly cleaves the ester bonds, driving the equilibrium forward. Subsequent acidification traps the molecule in its protonated, hydrogen-bonded state.

  • Saponification: Dissolve the diethyl ester from Protocol 1 in Ethanol. Add an excess of 2M aqueous NaOH (3.0 eq). Reflux the mixture for 3 hours.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove Ethanol.

  • Acidification: Cool the aqueous residue to 0 °C and carefully acidify to pH ~2 using 1M HCl.

    • Validation: The free dicarboxylic acid will precipitate out of the aqueous solution as a white solid due to its lower solubility in acidic water compared to its sodium salt form.

  • Isolation & Spectroscopic Validation: Filter the precipitate and dry under a vacuum. Run an IR spectrum; the complete disappearance of the 1740 cm⁻¹ peak and the appearance of a broad 3000-2500 cm⁻¹ band validates the total conversion to the free acid.

Workflow Start Diethyl Malonate + Pyrazole Halide Alkylation Base-Catalyzed Alkylation (NaH/THF) Start->Alkylation DiethylEster Diethyl Ester Derivative Alkylation->DiethylEster Hydrolysis Alkaline Hydrolysis (NaOH/EtOH, then HCl) DiethylEster->Hydrolysis NMR_Ester 1H NMR: q 4.2 ppm IR: Sharp 1740 cm-1 DiethylEster->NMR_Ester Validate FreeAcid Propanedioic Acid Derivative Hydrolysis->FreeAcid NMR_Acid 1H NMR: br s >12 ppm IR: Broad 3000 cm-1 FreeAcid->NMR_Acid Validate

Synthetic workflow and spectroscopic validation of pyrazole malonate derivatives.

Applications in Drug Development

The choice between utilizing the ester or the free acid derivative is dictated by the downstream synthetic target:

  • Ester Derivatives: Used when further functionalization of the α-carbon is required. The ester groups protect the carboxylate functionality while maintaining the acidity of the α-proton, allowing for a second alkylation step (e.g., synthesizing sterically hindered quaternary carbon centers)[5].

  • Free Acid Derivatives: Primarily utilized for Knoevenagel condensations or thermal decarboxylation. Heating the free 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid above its melting point (~150 °C) drives the loss of CO₂, yielding 3-(1-methyl-1H-pyrazol-3-yl)propanoic acid—a highly valuable linear linker used in the design of targeted PPAR agonists and other therapeutic agents[6].

Sources

Safety Operating Guide

Personal protective equipment for handling 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Handling 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic Acid

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid. The guidance herein is synthesized from established safety protocols for structurally related compounds and general best practices in a laboratory setting.

Hazard Assessment and Triage

Given the absence of a specific Safety Data Sheet (SDS) for 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid, a conservative approach to safety is paramount. The molecule's structure, comprising a propanedioic acid (malonic acid) backbone and a substituted pyrazole ring, suggests a dual hazard profile.

  • Propanedioic Acid Moiety : Propanedioic acid and its derivatives are known irritants.[1][2] The acidic nature of the carboxylic acid groups necessitates measures to prevent contact with skin and eyes.

  • Pyrazole Moiety : Pyrazole and its derivatives exhibit a wide range of biological activities and potential toxicities. Depending on the specific substitutions, they can be harmful if swallowed, toxic in contact with skin, and cause serious eye damage or skin irritation.[3][4][5] Therefore, treating this compound as potentially hazardous is a critical first step.

Based on this structural analysis, the compound should be handled as, at minimum, an irritant and a potentially toxic substance. All handling should be performed in a designated area, away from general laboratory traffic.

Personal Protective Equipment (PPE): A Multi-Barrier Approach

A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE, with the rationale for each selection.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6]To prevent dermal contact with the acidic and potentially toxic compound. About 97% of pesticide exposure during spraying occurs through skin contact, highlighting the importance of gloves.[6]
Eye Protection Tightly fitting safety goggles or a face shield.[7][8]To protect against splashes of the compound, which could cause serious eye irritation or damage.[5]
Body Protection A long-sleeved laboratory coat.To protect the skin on the arms and body from accidental spills.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[2][3]To avoid inhalation of any dust or aerosols, which may cause respiratory irritation.[3][5]

The following diagram illustrates the decision-making process for selecting the appropriate PPE.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Waste Management Start Start: Handling 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid AssessHazards Assess Hazards: - Acidic (Propanedioic Acid) - Potential Toxicity (Pyrazole) Start->AssessHazards Gloves Wear Chemical-Resistant Gloves AssessHazards->Gloves Dermal Contact Risk Goggles Wear Safety Goggles/Face Shield AssessHazards->Goggles Eye Contact Risk LabCoat Wear a Lab Coat AssessHazards->LabCoat Skin Contact Risk FumeHood Work in a Fume Hood AssessHazards->FumeHood Inhalation Risk Waste Treat as Hazardous Waste Gloves->Waste Goggles->Waste LabCoat->Waste FumeHood->Waste Disposal Dispose via Approved Channels Waste->Disposal

Caption: PPE Selection Workflow for Handling the Target Compound.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol will ensure minimal risk of exposure and contamination.

3.1. Preparation

  • Designated Area : All handling of the solid compound and its solutions should occur within a certified chemical fume hood.

  • PPE Donning : Before entering the designated area, don all required PPE as outlined in the table above.

  • Spill Kit : Ensure a spill kit containing an inert absorbent material is readily accessible.

3.2. Handling and Use

  • Weighing : If weighing the solid, do so within the fume hood to contain any dust.

  • Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Container Labeling : Clearly label all containers with the full chemical name and any known hazard warnings.

  • Storage : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Keep containers tightly closed when not in use.[1][9]

3.3. Post-Handling

  • Decontamination : Wipe down the work area within the fume hood with an appropriate solvent.

  • PPE Doffing : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Hand Washing : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

Disposal Plan: Responsible Waste Management

Improper disposal of this compound can lead to environmental contamination.[3]

4.1. Waste Segregation and Collection

  • Classification : Treat all solid waste and solutions containing 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid as hazardous chemical waste.[3]

  • Containers : Collect waste in designated, clearly labeled, and sealed containers. The container material should be compatible with the chemical.

  • Rinsate : Any rinsate from cleaning contaminated glassware should also be collected as hazardous waste.

4.2. Final Disposal

  • Institutional Guidelines : Follow your institution's specific procedures for the disposal of hazardous chemical waste.

  • Professional Disposal : Arrange for the disposal of the waste through an approved and licensed waste disposal contractor. Do not pour this chemical down the drain.[3][10][11]

By implementing these comprehensive safety and handling procedures, researchers can confidently and safely work with 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid, ensuring both personal safety and environmental responsibility.

References

  • Vertex AI Search. (n.d.). PROPANEDIOIC ACID.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid
Reactant of Route 2
Reactant of Route 2
2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid

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